3-Chloro-2,4-difluorobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2,4-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYZTZAEZMCPSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378531 | |
| Record name | 3-Chloro-2,4-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154257-75-7 | |
| Record name | 3-Chloro-2,4-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2,4-difluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Chloro-2,4-difluorobenzoic acid
CAS Number: 154257-75-7
This technical guide provides an in-depth overview of 3-Chloro-2,4-difluorobenzoic acid, a pivotal chemical intermediate in the development of pharmaceuticals and agrochemicals. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document details the compound's physicochemical properties, synthesis methodologies, key applications, and safety protocols, adhering to stringent data presentation and visualization requirements.
Physicochemical and Spectroscopic Data
This compound is a halogenated aromatic carboxylic acid. The presence of chlorine and fluorine substituents significantly influences its reactivity, making it a valuable precursor in multi-step organic synthesis.[1] Its properties are summarized below.
General and Physicochemical Properties
The key physical and chemical properties of this compound are presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 154257-75-7 | [2][3][4][5] |
| Molecular Formula | C₇H₃ClF₂O₂ | [2][3][5] |
| Molecular Weight | 192.55 g/mol | [2][3][5] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 174-176 °C | [5] |
| Boiling Point (Predicted) | 276.7 ± 35.0 °C | [5] |
| Density (Predicted) | 1.573 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 2.84 ± 0.10 | Chemicalize |
| XLogP3 | 2.3 | [3][5] |
| Solubility | Soluble in methanol; moderate solubility under various conditions. | [1] Chemicalize |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the fluorine and chlorine substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbon and the aromatic carbons, with C-F couplings being a characteristic feature.
-
IR Spectroscopy: The IR spectrum will prominently feature a broad O-H stretch from the carboxylic acid group and a strong C=O stretch. C-F and C-Cl stretching vibrations will also be present in the fingerprint region.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[6][7]
Synthesis and Reactivity
While a specific, detailed experimental protocol for the commercial synthesis of this compound is proprietary, a logical synthetic approach can be devised based on established organic chemistry principles. The compound's reactivity is characterized by the chemistry of its carboxylic acid group and its substituted aromatic ring.
Logical Synthesis Workflow
A plausible synthetic route to this compound can be envisioned starting from more readily available precursors. The following diagram illustrates a logical workflow for its synthesis.
Caption: Logical workflow for the synthesis of this compound.
Applications in Drug Development and Agrochemicals
This compound is a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1]
Pharmaceutical Intermediate
This compound is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1] A notable application is in the preparation of antimicrobial 3-quinolinecarboxylic acid derivatives, a class of potent antibiotics.[6][7][8] One such antibiotic is Pazufloxacin.
Pazufloxacin is a fluoroquinolone antibiotic effective against a broad spectrum of bacteria.[9] It is used in the treatment of various infections, including those of the respiratory and urinary tracts.[9]
Agrochemical Intermediate
In the agrochemical sector, this compound serves as a precursor for the synthesis of modern herbicides and fungicides, contributing to crop protection and management.[1]
Experimental Protocols
The following section details an experimental protocol where this compound is used as a starting material for the synthesis of a more complex intermediate, demonstrating its utility in organic synthesis.
Synthesis of 2,4-Difluoro-3,5-dichlorobenzoic Acid
This protocol describes the synthesis of 2,4-Difluoro-3,5-dichlorobenzoic acid from 2,4-difluoro-3-chlorobenzoic acid, which is a closely related starting material and illustrates the typical reaction sequences involving these types of compounds, such as nitration, reduction, and diazotization/chlorination.[7]
Step 1: Nitration A solution of 2,4-difluoro-3-chlorobenzoic acid in concentrated sulfuric acid is treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction mixture is heated to facilitate the nitration process.
Step 2: Reduction The resulting nitro compound is reduced to an amino group. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.
Step 3: Diazotization and Chlorination The synthesized amino-benzoic acid derivative is then subjected to diazotization using sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures. The resulting diazonium salt is subsequently treated with a copper(I) chloride solution to replace the diazonium group with a chlorine atom (Sandmeyer reaction), yielding the final product.
The following diagram provides a visual representation of this experimental workflow.
Caption: Experimental workflow for the synthesis of 2,4-Difluoro-3,5-dichlorobenzoic acid.
Biological Activity and Signaling Pathways
As an intermediate, this compound itself does not have a direct biological signaling pathway. However, the final drug products derived from it do. The mechanism of action of Pazufloxacin, a fluoroquinolone antibiotic synthesized from a derivative of this acid, is well-characterized.
Pazufloxacin targets two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[9][10] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Pazufloxacin causes double-strand breaks in the bacterial DNA, which ultimately leads to bacterial cell death.[9]
The signaling pathway, or more accurately, the mechanism of action, is depicted in the following diagram.
Caption: Mechanism of action of Pazufloxacin, a fluoroquinolone antibiotic.
Safety and Handling
This compound is classified as an irritant and should be handled with appropriate safety precautions.
Hazard Identification
The compound is associated with the following hazards according to the Globally Harmonized System (GHS):
| Hazard Statement | Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
Source: Aggregated GHS information from ECHA C&L Inventory.[3]
Recommended Safety Precautions
When handling this compound, the following precautions should be taken:
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. If dust formation is likely, a NIOSH-approved respirator is recommended.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
This guide serves as a comprehensive resource for professionals working with this compound, providing essential data for its safe and effective use in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C7H3ClF2O2 | CID 2773532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - [nashpharmatech.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. What is Pazufloxacin Mesilate used for? [synapse.patsnap.com]
- 10. mims.com [mims.com]
A Technical Guide to the Physical Properties of 3-Chloro-2,4-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 3-Chloro-2,4-difluorobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The information presented herein is intended to support research and development activities by providing reliable physical data and standardized experimental protocols for its characterization.
Core Physical and Chemical Properties
This compound is a halogenated aromatic carboxylic acid. Its chemical structure, featuring chlorine and fluorine substituents, imparts unique reactivity, making it a valuable component in organic synthesis for developing novel compounds.[1]
A summary of its key physical properties is presented in the table below.
| Property | Value |
| CAS Number | 154257-75-7[1][2][3] |
| Molecular Formula | C₇H₃ClF₂O₂[1][2] |
| Molecular Weight | 192.55 g/mol [1][2][4] |
| Appearance | White to light yellow to dark green powder to crystal[1] |
| Melting Point | 174 - 178 °C[1] |
| Boiling Point (Predicted) | 276.7 ± 35.0 °C[2][5] |
| Density (Predicted) | 1.573 ± 0.06 g/cm³[2][5] |
| pKa (Predicted) | 2.84 ± 0.10[5] |
| Solubility | Soluble in methanol[5] |
| Flash Point (Predicted) | 121.1 ± 25.9 °C[2] |
| Vapor Pressure (Predicted) | 0.00228 mmHg at 25°C[2] |
| Refractive Index (Predicted) | 1.535[2] |
Experimental Protocols for Physical Property Determination
The following sections detail standardized methodologies for the experimental determination of the key physical properties of this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. For this compound, a sharp melting range suggests a high degree of purity.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block and a means for observing the sample is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate of 10-20 °C per minute for an initial approximate determination.
-
For an accurate measurement, the determination is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
Boiling Point Determination
While the boiling point of this compound is typically predicted due to its high value, it can be experimentally determined using the capillary method.
Methodology:
-
Sample Preparation: A small amount of the liquid sample (if melted) is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Apparatus: The test tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with a high-boiling point liquid like silicone oil).
-
Procedure:
-
The heating bath is heated gently and uniformly.
-
As the temperature rises, air trapped in the capillary tube will expand and escape as a slow stream of bubbles.
-
The heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.
-
The heat source is then removed, and the liquid is allowed to cool.
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
-
Solubility Assessment
The solubility of this compound in various solvents is a key parameter for its application in synthesis and formulation. A systematic approach is used to determine its solubility profile.
Methodology:
-
Solvent Selection: A range of solvents of varying polarity are selected, including water, methanol, ethanol, acetone, diethyl ether, and a nonpolar solvent like hexane. Aqueous solutions of 5% NaOH and 5% NaHCO₃ are also used to test for acidic properties.
-
Procedure:
-
A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a test tube.
-
The solvent is added in small increments (e.g., 0.1 mL) with vigorous shaking after each addition.
-
The compound is considered soluble if it completely dissolves to form a clear solution.
-
The solubility is typically expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).
-
Solubility in aqueous base (NaOH and NaHCO₃) with the evolution of CO₂ in the case of NaHCO₃ confirms the presence of a carboxylic acid group.
-
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the pKa can be determined by potentiometric titration.
Methodology:
-
Sample Preparation: A standard solution of the acid is prepared in a suitable solvent mixture, often a co-solvent system like water-acetonitrile, due to the limited water solubility of many organic acids.
-
Apparatus: A calibrated pH meter with a glass electrode and a magnetic stirrer. A burette is used for the addition of a standardized titrant.
-
Procedure:
-
The acid solution is placed in a beaker with the pH electrode and a magnetic stir bar.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is recorded after each incremental addition of the base.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
Workflow for Intermediate Characterization
The following diagram illustrates a typical workflow for the physical and chemical characterization of a key intermediate like this compound in a drug development setting. This ensures the material meets the required specifications for identity, purity, and quality before proceeding to the next synthetic step.
References
An In-depth Technical Guide to 3-Chloro-2,4-difluorobenzoic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-2,4-difluorobenzoic acid is a halogenated aromatic carboxylic acid that has emerged as a critical intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring both chlorine and fluorine atoms, imparts distinct reactivity and physicochemical properties that are highly sought after in the development of biologically active molecules.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a particular focus on its role as a precursor to potent antibacterial agents. Detailed experimental protocols and a visualization of the mechanism of action for its downstream products are included to support researchers in their drug development endeavors.
Chemical Structure and Identification
This compound is a derivative of benzoic acid with a chlorine atom at the 3-position and fluorine atoms at the 2- and 4-positions of the benzene (B151609) ring.
Chemical Structure:
(A 2D representation of the chemical structure of this compound)
Table 1: Chemical Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 154257-75-7 | [1][2][4][5] |
| Molecular Formula | C₇H₃ClF₂O₂ | [1][2][4] |
| Molecular Weight | 192.55 g/mol | [1][2][4] |
| InChI | InChI=1S/C7H3ClF2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H,11,12) | [2][3] |
| InChIKey | YGYZTZAEZMCPSC-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=CC(=C(C(=C1C(=O)O)F)Cl)F | [2] |
| MDL Number | MFCD01631387 | [1] |
| PubChem CID | 2773532 | [1][2] |
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.
Table 2: Physicochemical Properties
| Property | Value | Reference(s) |
| Appearance | White to light yellow to dark green powder to crystal | [1] |
| Melting Point | 174 - 178 °C | [1] |
| Boiling Point (Predicted) | 276.7 ± 35.0 °C | |
| Density (Predicted) | 1.573 ± 0.06 g/cm³ | |
| Solubility | Moderately soluble | [1] |
| Storage Conditions | Store at room temperature | [1] |
Table 3: Spectroscopic Data Summary
| Spectroscopy Type | Data Summary | Source |
| FTIR (Fourier-Transform Infrared) | Spectra available. Key peaks would correspond to O-H stretching of the carboxylic acid, C=O stretching, C-F stretching, and C-Cl stretching. | PubChem[3] |
| Raman | FT-Raman spectrum available. | PubChem[3] |
| NMR (Nuclear Magnetic Resonance) | While a specific published spectrum is not readily available in the search results, one would expect characteristic shifts for the aromatic protons and carbons, influenced by the electron-withdrawing effects of the halogen and carboxylic acid groups. 19F NMR would show two distinct signals for the two fluorine atoms. | |
| Mass Spectrometry | Monoisotopic Mass: 191.9789634 Da | [2] |
Synthesis and Sourcing
This compound is primarily available through commercial chemical suppliers. While detailed, peer-reviewed synthesis protocols for this specific molecule are not prevalent in the literature, its synthesis can be conceptualized through established aromatic substitution reactions. A plausible synthetic route would involve the chlorination and subsequent carboxylation of a difluorobenzene precursor.
For researchers requiring this compound, direct sourcing from chemical vendors is the most efficient approach.
Applications in Drug Development
The primary application of this compound in drug development is as a key intermediate in the synthesis of quinolone and fluoroquinolone antibiotics.[6] These are a class of broad-spectrum antibacterial agents that have been highly effective in treating a wide range of bacterial infections.[7] The presence and positioning of the fluorine and chlorine atoms in the benzoic acid precursor are critical for the biological activity of the final antibiotic product.
Role in Quinolone Antibiotic Synthesis
This compound serves as a foundational scaffold for building the bicyclic core structure of quinolone antibiotics. The carboxylic acid group is a key handle for subsequent chemical transformations, while the halogen substituents influence the electronic properties and binding affinity of the final drug to its bacterial targets.
Mechanism of Action of Quinolone Antibiotics
Fluoroquinolone antibiotics, derived from precursors like this compound, exert their bactericidal effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][4][8] These enzymes are responsible for managing the topological state of DNA during replication and transcription.[9]
-
DNA Gyrase (a type II topoisomerase): Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, which is crucial for the initiation of replication.[4][5]
-
Topoisomerase IV (also a type II topoisomerase): Predominantly in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) the daughter chromosomes after DNA replication.[4][5]
Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands that have been cleaved by the topoisomerase.[4] This leads to the accumulation of double-strand DNA breaks, which ultimately triggers cell death.[4][8]
Caption: Mechanism of action of fluoroquinolone antibiotics.
Experimental Protocols
The following is a detailed experimental protocol for a reaction utilizing this compound as a starting material in the synthesis of a key intermediate for antimicrobial drugs.
Synthesis of 3-chloro-2,4-difluoro-5-nitrobenzoic acid
This protocol describes the nitration of this compound.[6]
Materials:
-
2,4-difluoro-3-chlorobenzoic acid (this compound)
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add 2,4-difluoro-3-chlorobenzoic acid.
-
Cool the flask in an ice bath.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid to the cooled flask while stirring. The reaction is slow due to the electron-withdrawing effects of the existing substituents and may require elevated temperatures and an excess of concentrated nitric acid.[6]
-
After the addition is complete, allow the reaction to proceed at the appropriate temperature for a specified time, monitoring the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture over crushed ice.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid with cold water to remove any residual acid.
-
The crude product can be further purified by recrystallization from an appropriate solvent.
-
A reported yield for this nitration step is 94%.[6]
This nitro-substituted compound can then undergo further transformations, such as esterification and reduction of the nitro group, to build more complex molecules for drug discovery.[6]
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
Table 4: GHS Hazard Information
| Hazard Statement | Description | Reference(s) |
| H315 | Causes skin irritation | [2] |
| H319 | Causes serious eye irritation | [2] |
| H335 | May cause respiratory irritation | [2] |
Handling Recommendations:
-
Work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, most notably fluoroquinolone antibiotics. Its well-defined chemical properties and reactivity make it an important compound for researchers and professionals in the fields of medicinal chemistry and drug development. Understanding its characteristics, its role in the synthesis of bioactive compounds, and the mechanism of action of these downstream products is essential for the continued development of new and effective therapeutics.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C7H3ClF2O2 | CID 2773532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 9. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of 3-Chloro-2,4-difluorobenzoic Acid: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-2,4-difluorobenzoic acid is a halogenated aromatic carboxylic acid that has garnered significant attention in the fields of medicinal chemistry and agrochemical synthesis. While direct research into the inherent biological activity of this compound is limited, its principal biological relevance lies in its role as a crucial intermediate for the synthesis of a variety of potent, biologically active molecules. This technical guide elucidates the known characteristics of this compound and details its application in the synthesis of key pharmaceutical and agrochemical compounds. Particular focus is given to its role in the development of antimicrobial agents.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular formula of C₇H₃ClF₂O₂.[1][2] Its structure, featuring a carboxylic acid group and three halogen substituents on the benzene (B151609) ring, makes it a versatile reagent in organic synthesis.[3]
| Property | Value | Source |
| CAS Number | 154257-75-7 | [2][4] |
| Molecular Formula | C₇H₃ClF₂O₂ | [1][2] |
| Molecular Weight | 192.55 g/mol | [1][2] |
| Melting Point | 174-176 °C | [5] |
| Appearance | Solid | - |
Toxicological Profile
Toxicological data for this compound is primarily limited to general hazard classifications. It is categorized as harmful if swallowed and is known to cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]
| Hazard Statement | Classification |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Data sourced from PubChem CID 2773532.[1]
Role as a Synthetic Intermediate
The primary biological significance of this compound stems from its utility as a key building block in the synthesis of more complex, biologically active molecules.[3] Its unique substitution pattern allows for the strategic introduction of functional groups, leading to the development of novel therapeutic agents and agrochemicals.[3]
Synthesis of Antimicrobial 3-Quinolonecarboxylic Acids
A major application of this compound is in the synthesis of antimicrobial 3-quinolinecarboxylic acid derivatives.[6][7] These compounds are a class of synthetic antibiotics with a broad spectrum of activity. The synthesis of a key intermediate, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, from this compound is a critical step in the production of these potent antibacterial agents.[6][7]
The following is a generalized protocol based on reported synthetic routes:[6][7]
-
Nitration: this compound is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the aromatic ring.
-
Esterification: The carboxylic acid group is esterified, typically by reaction with an alcohol in the presence of an acid catalyst, to protect it during subsequent reaction steps.
-
Reduction: The nitro group is reduced to an amino group, commonly using a reducing agent such as tin(II) chloride or catalytic hydrogenation.
-
Diazotization: The newly formed amino group is converted to a diazonium salt using a reagent like sodium nitrite (B80452) in an acidic solution.
-
Hydrolysis: The diazonium salt is hydrolyzed to a hydroxyl group, yielding the desired 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
This is a representative protocol and specific reaction conditions may vary.
Caption: Synthetic pathway from this compound to a key antimicrobial intermediate.
Application in Agrochemicals
This compound also serves as an important intermediate in the synthesis of herbicides and fungicides.[3] The presence of halogen atoms on the benzoic acid scaffold is a common feature in many effective agrochemicals, contributing to their biological activity and stability.[3]
Biological Activity of Derivatives
While this compound itself is not recognized for a specific biological activity, its derivatives have shown significant effects. For instance, a structurally related compound, 3-Chloro-2-fluorobenzoic acid, is utilized as a building block for the synthesis of Aurora A kinase inhibitors, which have demonstrated potent inhibitory activity with IC₅₀ values in the nanomolar range.[8] Aurora kinases are crucial for cell division, and their inhibition is a key strategy in cancer therapy.
References
- 1. scbt.com [scbt.com]
- 2. In vitro activity of S-(3,4-dichlorobenzyl)isothiourea hydrochloride and novel structurally related compounds against multidrug-resistant bacteria, including Pseudomonas aeruginosa and Burkholderia cepacia complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C7H3ClF2O2 | CID 2773532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to 3-Chloro-2,4-difluorobenzoic Acid Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2,4-difluorobenzoic acid is a versatile scaffold that has garnered significant attention in medicinal chemistry. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzoic acid core, imparts distinct electronic and steric properties that make it a valuable building block for the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to derivatives of this compound, with a particular focus on their emerging role as kinase inhibitors in oncology.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives often starts from commercially available substituted benzene (B151609) precursors. A common strategy involves the amidation of this compound with various amines to generate a library of benzamide (B126) derivatives.
A general synthetic scheme is presented below:
Figure 1: General synthetic scheme for N-substituted-3-chloro-2,4-difluorobenzamides.
This straightforward amidation allows for the introduction of a wide range of substituents (R-groups), enabling the exploration of structure-activity relationships (SAR) to optimize biological activity.
Biological Activity and Applications
Derivatives of this compound have been investigated for a variety of biological activities, with a significant focus on their potential as anticancer agents through the inhibition of key signaling kinases.
Kinase Inhibition
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The 3-chloro-2,4-difluorobenzoyl scaffold has been incorporated into molecules targeting several important kinases, including Epidermal Growth Factor Receptor (EGFR) and Aurora kinases.
EGFR Inhibition: The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Mutations and overexpression of EGFR are common in various cancers, making it a prime therapeutic target.
Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are essential for the regulation of mitosis. Their overexpression is frequently observed in tumors and is associated with genomic instability.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of the biological activity of newly synthesized compounds. Below are representative protocols for key kinase inhibition assays.
EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction Setup:
-
To each well of a 96-well plate, add 5 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background).
-
Add 10 µL of a master mix containing the peptide substrate and ATP in kinase buffer.
-
Initiate the reaction by adding 10 µL of diluted EGFR enzyme.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Figure 2: Experimental workflow for the EGFR kinase inhibition assay.
Aurora A Kinase Inhibition Assay
A similar luminescence-based assay can be used to determine the inhibitory activity of compounds against Aurora A kinase.
Materials:
-
Recombinant human Aurora A kinase
-
Kemptide peptide substrate
-
ATP
-
Kinase buffer
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit
-
96-well white plates
Procedure:
-
Compound and Reagent Preparation: Follow a similar procedure as for the EGFR assay to prepare compound dilutions and the master mix (containing Kemptide and ATP).
-
Kinase Reaction:
-
Add diluted compound/control to the wells.
-
Add the master mix.
-
Initiate the reaction by adding diluted Aurora A enzyme.
-
-
Incubation: Incubate at 30°C for 45-60 minutes.
-
ADP Detection and Data Analysis: Follow the same steps as outlined in the EGFR kinase assay protocol.
Signaling Pathways
Understanding the signaling pathways modulated by these compounds is crucial for elucidating their mechanism of action.
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways regulate cell proliferation, survival, and migration. Inhibitors targeting EGFR block the initiation of these downstream signals.
Figure 3: Simplified EGFR signaling pathway and the point of inhibition.
Aurora A Kinase Signaling Pathway
Aurora A is a key regulator of mitotic entry and spindle assembly. It is activated by phosphorylation and localizes to the centrosomes and spindle poles during mitosis. Its activity is crucial for the proper segregation of chromosomes. Inhibition of Aurora A leads to mitotic arrest and apoptosis.
Figure 4: Role of Aurora A in mitosis and the consequences of its inhibition.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While further research is needed to establish comprehensive structure-activity relationships for derivatives of this core structure, the available information on related compounds highlights its potential in cancer drug discovery. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and scientists working in this exciting area of medicinal chemistry. Continued exploration of this chemical space is likely to yield potent and selective kinase inhibitors with therapeutic potential.
Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Applications of 3-Chloro-2,4-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2,4-difluorobenzoic acid is a versatile, halogenated aromatic carboxylic acid that has emerged as a critical building block in the synthesis of a diverse range of biologically active molecules.[1] Its unique substitution pattern, featuring both chlorine and fluorine atoms, imparts distinct electronic properties and metabolic stability to its derivatives, making it an invaluable scaffold in medicinal chemistry and agrochemical research. This technical guide provides an in-depth overview of the potential research applications of this compound, with a focus on its role in the development of novel therapeutics. We will explore its application in the synthesis of potent kinase inhibitors and antimicrobial agents, present key quantitative data, detail relevant experimental protocols, and visualize associated biological pathways and workflows.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 154257-75-7 | [2] |
| Molecular Formula | C₇H₃ClF₂O₂ | [2] |
| Molecular Weight | 192.55 g/mol | [2] |
| Melting Point | 174-178 °C | [1] |
| Appearance | White to light yellow powder or crystals | [1] |
| Solubility | Moderately soluble in water, more soluble in organic solvents | [1] |
Core Applications in Drug Discovery
The unique structural features of this compound make it a sought-after intermediate in the synthesis of targeted therapeutics, particularly in the fields of oncology and infectious diseases.
Kinase Inhibitors in Oncology
The halogenated phenyl ring of this compound serves as a crucial pharmacophore for a variety of kinase inhibitors. The strategic placement of chloro and fluoro substituents contributes to enhanced binding affinity and selectivity for the target kinase.
Aurora kinases are a family of serine/threonine kinases that play a pivotal role in the regulation of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anti-cancer drug development. Derivatives of this compound have been utilized in the synthesis of potent Aurora kinase inhibitors. For instance, a related compound, 3-chloro-2-fluorobenzoic acid, is a building block for Aurora A inhibitors with IC50 values as low as 3.5 ± 0.29 nM.[3]
Quantitative Data: Aurora Kinase Inhibition
| Compound Derivative | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Pyrimidine-based inhibitor | Aurora A | 1 | N/A | [4] |
| SNS314 (pan-Aurora inhibitor) | Aurora A | 9 | N/A | [4] |
| SNS314 (pan-Aurora inhibitor) | Aurora B | 31 | N/A | [4] |
| SNS314 (pan-Aurora inhibitor) | Aurora C | 3 | N/A | [4] |
| PF-03814735 | Aurora A | 5 | N/A | [4] |
| PF-03814735 | Aurora B | 0.8 | N/A | [4] |
Experimental Protocol: In Vitro Aurora Kinase Activity Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against Aurora kinases using a luminescence-based assay that quantifies ADP production.
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂, 5 mM MnCl₂)[5]
-
Substrate (e.g., inactive histone H3)[5]
-
ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction Setup:
-
In a 96-well plate, add the test compound dilutions. Include a positive control (DMSO without inhibitor) and a negative control (no enzyme).
-
Prepare a master mix containing the kinase assay buffer, substrate, and ATP.
-
Add the master mix to each well.
-
Initiate the reaction by adding the diluted Aurora kinase to each well.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.[5]
-
ADP Detection:
-
Stop the kinase reaction and detect the amount of ADP produced following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then generates a luminescent signal with a luciferase/luciferin reaction.[6]
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (negative control) from all readings. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: Aurora Kinase in Mitosis
References
- 1. rsc.org [rsc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Key Building Block: A Technical Guide to 3-Chloro-2,4-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-2,4-difluorobenzoic acid, a halogenated aromatic carboxylic acid, has emerged as a critical intermediate in the synthesis of a wide array of valuable compounds, particularly in the realms of pharmaceuticals and agrochemicals. While a singular "discovery" event of this compound is not prominently documented in scientific literature, its history is intrinsically linked to the development of complex molecules, most notably modern fluoroquinolone antibiotics. This technical guide provides a comprehensive overview of its known synthetic pathways, physicochemical properties, and its pivotal role as a precursor in organic synthesis. Detailed experimental protocols, data summaries, and workflow visualizations are presented to support researchers in its application.
Historical Context and Significance
The precise first synthesis of this compound is not clearly detailed in readily available scientific literature. Its significance and history are primarily understood through its application as a commercially available starting material for more complex molecules. The compound, identified by its CAS number 154257-75-7, gained prominence as a key building block in the synthesis of pharmaceutical agents.
Its utility is highlighted in the preparation of derivatives such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a crucial intermediate for certain antimicrobial 3-quinolinecarboxylic acid drugs. The availability of this compound has facilitated the development of synthetic routes to these important pharmaceuticals, underscoring its role as an enabling chemical entity in medicinal chemistry.[1][2] Its unique substitution pattern of chlorine and fluorine atoms on the benzene (B151609) ring imparts specific reactivity and properties that are leveraged in the synthesis of agrochemicals like herbicides and in material science applications.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 154257-75-7 | [1] |
| Molecular Formula | C₇H₃ClF₂O₂ | [1] |
| Molecular Weight | 192.55 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 174 - 178 °C | [1] |
| Purity | ≥ 98% (GC) | [1] |
| IUPAC Name | This compound | |
| Synonyms | 2,4-Difluoro-3-chlorobenzoic acid |
Spectroscopic data, including FTIR and Raman spectra, have been recorded for this compound and are available in public databases such as PubChem for verification purposes.
Synthesis and Experimental Protocols
While a dedicated publication on the initial synthesis of this compound is elusive, a highly plausible and widely utilized method for its preparation is through the directed ortho-lithiation of a suitable precursor followed by carboxylation.
Proposed Synthetic Pathway: Ortho-lithiation and Carboxylation
The most logical synthetic route starts from the commercially available 1-chloro-2,4-difluorobenzene (B74516). Directed ortho-lithiation, a powerful tool in organic synthesis for the regioselective functionalization of aromatic rings, is employed to introduce a carboxylic acid group at the position ortho to the chloro substituent. The chloro group is a more effective ortho-directing group than fluorine in this context.
The general workflow for this synthesis is depicted below:
Detailed Experimental Protocol (General Procedure)
This protocol is a general representation of a directed ortho-lithiation and carboxylation reaction and should be adapted and optimized for specific laboratory conditions.
Materials:
-
1-Chloro-2,4-difluorobenzene
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Dry ice (solid carbon dioxide)
-
Diisopropylamine (B44863) (if preparing LDA in situ)
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl), aqueous solution
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Lithiating Agent (if using LDA): In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C (a dry ice/acetone bath). Slowly add an equimolar amount of n-BuLi solution while maintaining the temperature below -70 °C. Stir the resulting LDA solution for 30 minutes at this temperature.
-
Lithiation: To the solution of the lithiating agent (LDA or n-BuLi) at -78 °C, slowly add a solution of 1-chloro-2,4-difluorobenzene in anhydrous THF. The reaction mixture is typically stirred at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate.
-
Carboxylation: Crush dry ice into a powder and add it in excess to the reaction mixture at -78 °C. The addition should be done portion-wise to control the exothermic reaction. Allow the mixture to slowly warm to room temperature overnight with continuous stirring.
-
Workup and Isolation: Quench the reaction by adding water. Acidify the aqueous layer to a pH of approximately 1-2 with hydrochloric acid, which will precipitate the crude this compound. Extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound.
Application in Multi-step Synthesis
The utility of this compound as a synthetic intermediate is exemplified in the preparation of more complex molecules. For instance, it serves as the starting material for the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key component in the development of novel quinolone antibiotics.[2]
The synthetic pathway from this compound to this derivative involves a series of standard organic transformations:
This multi-step synthesis showcases the versatility of the functional groups on the this compound core, allowing for sequential modifications to build molecular complexity.
Conclusion
This compound stands as a testament to the importance of fundamental building blocks in modern organic synthesis. While its own discovery story is not one of a celebrated breakthrough, its history is written in the successful synthesis of numerous complex and vital molecules. This guide provides the essential technical information for researchers to effectively utilize this versatile compound in their synthetic endeavors, from understanding its properties to applying it in practical laboratory settings. The provided synthetic protocols and workflow diagrams offer a clear and concise framework for the application of this compound in the development of new pharmaceuticals and other advanced materials.
References
Methodological & Application
Application Notes and Protocols for the Use of 3-Chloro-2,4-difluorobenzoic Acid in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Chloro-2,4-difluorobenzoic acid and its derivatives are valuable building blocks in the synthesis of various pharmaceuticals. The presence of chlorine and fluorine atoms on the benzene (B151609) ring significantly influences the electronic properties and reactivity of the molecule, making it a key starting material for the synthesis of complex heterocyclic compounds with notable biological activity. These halogenated benzoic acids are particularly crucial in the preparation of quinolone antibiotics, a class of broad-spectrum antibacterial agents. This document provides detailed application notes and protocols for the use of a closely related and synthetically accessible precursor, 2,4-difluoro-3-chlorobenzoic acid, in the synthesis of the potent fluoroquinolone antibiotic, Pazufloxacin (B1662166).
Application: Synthesis of Pazufloxacin
Pazufloxacin is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, leading to bacterial cell death. The synthesis of Pazufloxacin showcases the utility of halogenated benzoic acids in constructing the core quinolone scaffold.
Synthetic Workflow Overview
The synthesis of Pazufloxacin from 2,4-difluoro-3-chlorobenzoic acid is a multi-step process that can be broadly divided into two main stages:
-
Formation of the Key Intermediate: Synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
-
Construction of the Quinolone Core and Final Product: Conversion of the intermediate to Pazufloxacin mesylate.
The overall synthetic pathway is depicted in the following workflow diagram.
Caption: Synthetic workflow for Pazufloxacin Mesylate.
Experimental Protocols
Stage 1: Synthesis of 3-Chloro-2,4-difluoro-5-hydroxybenzoic Acid
This stage involves a four-step synthesis starting from 2,4-difluoro-3-chlorobenzoic acid.[2]
Step 1: Nitration of 2,4-Difluoro-3-chlorobenzoic acid
-
Reaction: 2,4-Difluoro-3-chlorobenzoic acid is nitrated using concentrated nitric acid to yield 3-chloro-2,4-difluoro-5-nitrobenzoic acid.
-
Protocol: To a solution of 2,4-difluoro-3-chlorobenzoic acid in a suitable solvent, add concentrated nitric acid dropwise at a controlled temperature. The reaction mixture is then stirred for a specified time until completion, monitored by TLC. The product is isolated by precipitation in water and filtration.
-
Yield: 94%[2]
Step 2: Esterification of 3-Chloro-2,4-difluoro-5-nitrobenzoic acid
-
Reaction: The nitro-substituted benzoic acid is esterified to its ethyl ester, ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate.
-
Protocol: The carboxylic acid is dissolved in ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is refluxed until the reaction is complete. The solvent is then removed under reduced pressure, and the crude product is purified.
-
Yield: 86%[2]
Step 3: Reduction of Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate
-
Reaction: The nitro group of the ethyl benzoate (B1203000) derivative is reduced to an amino group to form ethyl 5-amino-3-chloro-2,4-difluorobenzoate.
-
Protocol: The nitro compound is dissolved in a suitable solvent and subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is monitored until the starting material is consumed. The catalyst is then filtered off, and the solvent is evaporated to yield the amino derivative.
-
Yield: 97.0%[2]
Step 4: Diazotization and Hydrolysis of Ethyl 5-amino-3-chloro-2,4-difluorobenzoate
-
Reaction: The amino group is converted to a hydroxyl group via a diazotization reaction followed by hydrolysis to yield 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
-
Protocol: The amino compound is treated with a solution of sodium nitrite (B80452) in an acidic medium (e.g., sulfuric acid) at low temperature (0-5 °C) to form the diazonium salt. The diazonium salt solution is then heated to induce hydrolysis to the corresponding phenol. The product is then isolated and purified.
-
Yield: 90%[2]
| Step | Product | Starting Material | Reagents | Yield (%) |
| 1 | 3-Chloro-2,4-difluoro-5-nitrobenzoic acid | 2,4-Difluoro-3-chlorobenzoic acid | Conc. HNO₃ | 94 |
| 2 | Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate | 3-Chloro-2,4-difluoro-5-nitrobenzoic acid | Ethanol, H₂SO₄ | 86 |
| 3 | Ethyl 5-amino-3-chloro-2,4-difluorobenzoate | Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate | H₂, Pd/C | 97.0 |
| 4 | 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid | Ethyl 5-amino-3-chloro-2,4-difluorobenzoate | NaNO₂, H₂SO₄, H₂O | 90 |
| Overall | 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid | 2,4-Difluoro-3-chlorobenzoic acid | ~70 [2] |
Stage 2: Synthesis of Pazufloxacin Mesylate
The following steps are based on an improved synthesis method for pazufloxacin mesylate, starting from a quinolone intermediate derived from a substituted benzoic acid.[3]
Step 5: Cyclization to form the Quinolone Core
-
Reaction: 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid is converted to a suitable derivative (e.g., an acid chloride) and then reacted with a malonate derivative, followed by cyclization to form the core quinolone ring structure. This typically involves reactions like the Gould-Jacobs reaction or variations thereof.
-
Protocol: The specific protocol involves the reaction of a substituted aniline (B41778) with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization to form the quinolone ring. The resulting ester is then hydrolyzed to the carboxylic acid.
Step 6: Nucleophilic Substitution
-
Reaction: The fluorine atom at the C-10 position of the quinolone core is substituted with the (S)-1-aminocyclopropane-1-carboxamide side chain.
-
Protocol: The difluoro-benzoxazine-carboxylic acid is reacted with the aminocyclopropane derivative in a suitable solvent like DMSO, which accelerates the reaction. The reaction conditions are optimized to improve the yield.
Step 7: Hydrolysis
-
Reaction: The ester group on the quinolone core is hydrolyzed to a carboxylic acid.
-
Protocol: The ester is treated with an alkali solution (e.g., NaOH) to facilitate hydrolysis. The reaction time can be significantly reduced by increasing the concentration of the base.
Step 8: Hofmann Degradation
-
Reaction: The amide group of the cyclopropane (B1198618) side chain is converted to a primary amine via Hofmann degradation.
-
Protocol: The amide is treated with a solution of sodium hydroxide (B78521) and sodium hypochlorite (B82951) at a low temperature (around 0 °C). The reaction mixture is slowly warmed to room temperature and stirred overnight. The product, Pazufloxacin, is isolated by adjusting the pH to 6, leading to its precipitation.[3]
-
Yield: 83%[3]
Step 9: Salification
-
Reaction: Pazufloxacin is converted to its mesylate salt to improve its solubility and stability for pharmaceutical formulations.
-
Protocol: Pazufloxacin is dissolved in water, and methanesulfonic acid is added dropwise while cooling. The mixture is stirred, and after completion, the product is isolated by concentration and recrystallization from a suitable solvent like alcohol.[3]
-
Yield: 97%[3]
| Step | Product | Starting Material | Key Reagents/Conditions | Yield (%) |
| 5 | Quinolone Intermediate | 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid derivative | Diethyl malonate, Cyclization | - |
| 6 | Pazufloxacin Precursor | Quinolone Intermediate | (S)-1-aminocyclopropane-1-carboxamide, DMSO | - |
| 7 | Pazufloxacin Precursor (acid) | Pazufloxacin Precursor (ester) | NaOH | - |
| 8 | Pazufloxacin | Pazufloxacin Precursor (amide) | NaOH, NaClO | 83 |
| 9 | Pazufloxacin Mesylate | Pazufloxacin | Methanesulfonic acid | 97 |
Note: Yields for steps 5-7 are not explicitly provided in the referenced documents in a consolidated manner.
Mechanism of Action of Pazufloxacin
Pazufloxacin, like other fluoroquinolones, targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][4][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
-
Inhibition of DNA Gyrase and Topoisomerase IV: Pazufloxacin binds to the enzyme-DNA complex, stabilizing the transient double-strand breaks created by these enzymes.[1]
-
Accumulation of Cleavage Complexes: This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of stalled cleavage complexes.
-
DNA Damage and SOS Response: The stalled complexes act as physical barriers to DNA replication forks, resulting in DNA damage. This damage triggers the bacterial SOS response, a complex signaling pathway for DNA repair.[1]
-
Cell Death: If the DNA damage is too extensive to be repaired by the SOS response, it leads to bacterial cell death.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102295652A - Improvement method for pazufloxacin mesylate synthesis process - Google Patents [patents.google.com]
- 4. 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido 1,2,3-de -1,4-benzoxazine-6-carboxylic acid 97 82419-35-0 [sigmaaldrich.com]
- 5. 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid 82419-35-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Application Notes and Protocols: 3-Chloro-2,4-difluorobenzoic Acid as a Key Intermediate for Novel Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
3-Chloro-2,4-difluorobenzoic acid is a versatile fluorinated building block that serves as a crucial intermediate in the synthesis of a variety of high-value agrochemicals. Its unique substitution pattern, featuring both chloro and fluoro groups, imparts desirable properties to the resulting active ingredients, including enhanced biological activity, metabolic stability, and favorable environmental profiles. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of two major classes of agrochemicals derived from this compound: picolinic acid herbicides and quinoline-based fungicides.
Herbicidal Applications: Synthesis of Picolinic Acid Derivatives
Substituted picolinic acids are a significant class of synthetic auxin herbicides known for their efficacy against a broad spectrum of weeds. This compound can be utilized as a precursor for the synthesis of highly active 4-amino-3-chloro-5-fluoro-6-(pyrazol-1-yl)picolinic acid derivatives.
Proposed Synthesis Pathway
The following diagram outlines a proposed synthetic route from this compound to a key picolinonitrile intermediate, which can then be further elaborated to the final herbicidal compounds as described in the literature[1].
References
Analytical Methods for 3-Chloro-2,4-difluorobenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analysis of 3-Chloro-2,4-difluorobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following methods are described: High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification, Ultraviolet-Visible (UV-Vis) Spectroscopy for qualitative and quantitative analysis, and Titrimetry for assay determination.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation, identification, and quantification of this compound. A reverse-phase HPLC method is particularly suitable for this compound.
Application Note:
This reverse-phase HPLC method provides a sensitive and specific means to quantify this compound and to separate it from potential impurities. The method is based on a validated procedure for the closely related compound, 2,4,6-trifluorobenzoic acid, and is expected to provide excellent performance for this compound with appropriate validation. The use of a C18 column and a gradient elution with a buffered mobile phase ensures good peak shape and resolution. Detection is performed using a UV detector, leveraging the aromatic nature of the analyte.
Experimental Protocol:
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
2. Chromatographic Conditions:
-
Column: Zorbax SB-Aq, 5 µm, 4.6 x 250 mm, or equivalent C18 column.
-
Mobile Phase:
-
Solvent A: 0.1% Triethylamine in water, pH adjusted to 4.0 with orthophosphoric acid.
-
Solvent B: Acetonitrile:Methanol:Water (70:20:10 v/v/v).
-
-
Gradient Program:
Time (min) % Solvent B 0 5 5 5 35 50 45 90 55 90 60 5 | 65 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 205 nm.
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase B as the diluent.
-
Sample Solution: Prepare the sample solution by dissolving the material containing this compound in the mobile phase B to achieve a similar concentration as the standard solution.
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.
-
The tailing factor for the this compound peak should be not more than 2.0.
-
The theoretical plates for the this compound peak should be not less than 2000.
5. Analysis:
-
Inject the standard and sample solutions into the chromatograph and record the chromatograms.
-
Calculate the content of this compound in the sample by comparing the peak area with that of the standard.
Quantitative Data (Based on a similar compound, 2,4,6-trifluorobenzoic acid)[1]
| Parameter | Value |
| Linearity Range | 0.05 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of ~3 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of ~10 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For acidic compounds like this compound, derivatization is necessary to increase volatility and improve chromatographic performance.
Application Note:
This GC-MS method is suitable for the identification and trace analysis of this compound. The protocol involves a derivatization step to convert the carboxylic acid to a more volatile ester, typically a methyl or trimethylsilyl (B98337) (TMS) ester. The subsequent GC separation and MS detection provide high selectivity and sensitivity. This method is particularly useful for impurity profiling and analysis in complex matrices.
Experimental Protocol:
1. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Autosampler.
2. Derivatization (Methylation with Diazomethane (B1218177) - Use with extreme caution in a fume hood):
-
Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., diethyl ether or methanol).
-
Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess of the reagent.
-
Allow the reaction to proceed for 5-10 minutes.
-
Remove the excess diazomethane by bubbling a gentle stream of nitrogen through the solution.
3. GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Quantitative Data:
| Parameter | To Be Determined |
| Linearity Range | TBD |
| Correlation Coefficient (r²) | TBD |
| Limit of Detection (LOD) | TBD |
| Limit of Quantitation (LOQ) | TBD |
| Accuracy (% Recovery) | TBD |
| Precision (% RSD) | TBD |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used for the qualitative and quantitative analysis of this compound, taking advantage of its UV absorbance due to the aromatic ring.
Application Note:
This method provides a simple and rapid approach for the determination of this compound in solutions where it is the primary absorbing species. The UV spectrum of halogenated benzoic acids typically shows characteristic absorption maxima. A study on 2,4-difluorobenzoic acid showed absorption maxima in ethanol (B145695), which can be used as a reference for selecting the analytical wavelength.[1]
Experimental Protocol:
1. Instrumentation:
-
UV-Vis Spectrophotometer (double beam).
2. Procedure:
-
Solvent: Ethanol or Methanol.
-
Standard Preparation: Prepare a stock solution of this compound of known concentration (e.g., 100 µg/mL) in the chosen solvent. Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 2, 5, 10, 15, 20 µg/mL).
-
Sample Preparation: Dissolve the sample in the same solvent to obtain a concentration within the calibration range.
-
Measurement:
-
Record the UV spectrum of a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Based on related compounds, λmax is expected to be in the range of 270-280 nm.[2]
-
Measure the absorbance of the standard and sample solutions at the determined λmax.
-
Use the calibration curve to determine the concentration of this compound in the sample.
-
Quantitative Data:
| Parameter | To Be Determined |
| λmax | TBD (expected ~270-280 nm) |
| Linearity Range | TBD |
| Molar Absorptivity (ε) | TBD |
| Correlation Coefficient (r²) | TBD |
Titrimetry
A simple acid-base titration can be employed for the assay of this compound, providing a direct measure of its purity.
Application Note:
This titrimetric method is a classical and cost-effective approach for determining the percentage purity of this compound. The method relies on the acidic nature of the carboxylic acid group, which can be neutralized by a standardized strong base.
Experimental Protocol:
1. Reagents and Equipment:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Phenolphthalein (B1677637) indicator solution.
-
Ethanol (neutralized).
-
Analytical balance.
-
Burette (50 mL).
-
Erlenmeyer flask (250 mL).
2. Procedure:
-
Accurately weigh approximately 0.5 g of this compound into an Erlenmeyer flask.
-
Dissolve the sample in 50 mL of neutralized ethanol.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with standardized 0.1 M NaOH until a permanent pink color is observed.
-
Perform a blank titration with 50 mL of neutralized ethanol and subtract the blank volume from the sample titration volume.
3. Calculation: The percentage purity of this compound can be calculated using the following formula:
Where:
-
V = Volume of NaOH used in the titration (mL)
-
M = Molarity of the NaOH solution
-
E = Equivalent weight of this compound (192.55 g/mol )
-
W = Weight of the sample (g)
Quantitative Data:
| Parameter | Expected Value |
| Accuracy | High, dependent on standardization |
| Precision (% RSD) | < 1.0% |
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
Caption: Titrimetric analysis workflow for this compound.
References
Application Notes and Protocols for the ¹H NMR Spectrum of 3-Chloro-2,4-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the theoretical ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Chloro-2,4-difluorobenzoic acid. Due to the absence of publicly available experimental spectra, this application note utilizes predicted data to facilitate the structural elucidation and characterization of this compound, which is a valuable building block in medicinal chemistry and materials science. Included are the predicted spectral data, a standard experimental protocol for acquiring such a spectrum, and a workflow diagram for the process. This information serves as a practical guide for researchers working with this and structurally related molecules.
Introduction
This compound is a halogenated aromatic carboxylic acid. The presence of chlorine and fluorine atoms on the benzene (B151609) ring significantly influences its chemical properties and reactivity, making it a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. ¹H NMR spectroscopy is a fundamental analytical technique for the structural verification and purity assessment of organic compounds. This note details the expected ¹H NMR spectrum of this compound to aid in its identification and characterization.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. This data is theoretical and was generated based on established principles of NMR spectroscopy and analysis of similar structures. The actual experimental values may vary depending on the solvent, concentration, and instrument used.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| COOH | ~13.0 | Broad Singlet (br s) | - | 1H |
| H-6 | ~8.1 | Triplet of Doublets (td) | J_H6-F2 ≈ 8.5 Hz, J_H6-H5 ≈ 9.0 Hz | 1H |
| H-5 | ~7.4 | Doublet of Doublets (dd) | J_H5-H6 ≈ 9.0 Hz, J_H5-F4 ≈ 8.5 Hz | 1H |
Experimental Protocol for ¹H NMR Spectroscopy
This protocol outlines a standard procedure for the acquisition of a ¹H NMR spectrum of a solid aromatic carboxylic acid like this compound.
1. Materials and Equipment:
-
This compound (sample)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tube (5 mm)
-
Pipettes and tips
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
2. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the NMR tube. The carboxylic acid proton is often more readily observed in DMSO-d₆.
-
Securely cap the NMR tube.
-
Gently vortex the tube until the sample is completely dissolved. A brief sonication may be necessary if the sample is not readily soluble.
-
Ensure the solution is clear and free of any particulate matter.
3. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This is typically an automated process on modern spectrometers.
-
Set the appropriate acquisition parameters, including:
-
Pulse sequence (e.g., a standard single-pulse experiment)
-
Number of scans (e.g., 16 or 32 for a sufficient signal-to-noise ratio)
-
Spectral width (e.g., -2 to 16 ppm)
-
Acquisition time (e.g., 2-4 seconds)
-
Relaxation delay (e.g., 1-5 seconds)
-
-
Acquire the ¹H NMR spectrum.
4. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.
Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the ¹H NMR spectrum of this compound.
Caption: Workflow for ¹H NMR analysis.
Conclusion
This application note provides essential, albeit predicted, ¹H NMR data for this compound, which is crucial for its unambiguous identification. The detailed experimental protocol offers a standardized method for obtaining high-quality spectra of this and similar aromatic carboxylic acids. The provided workflow diagram gives a clear overview of the entire process from sample preparation to data analysis. This comprehensive information is intended to support researchers in their synthetic and analytical endeavors involving this important chemical compound.
Application Note: 13C NMR Analysis of 3-Chloro-2,4-difluorobenzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Chloro-2,4-difluorobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its chemical structure and purity are critical for the quality and efficacy of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful analytical technique for the structural elucidation and purity assessment of organic molecules. This application note provides a detailed protocol and analysis of the 13C NMR spectrum of this compound. The presented data is based on a predicted spectrum, offering a valuable reference for researchers working with this compound.
Predicted 13C NMR Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound. These values were obtained using a computational prediction tool and are reported in parts per million (ppm) relative to a standard reference.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | 163.7 |
| C-1 | 118.9 |
| C-2 (C-F) | 159.2 (d, JC-F) |
| C-3 (C-Cl) | 122.1 |
| C-4 (C-F) | 163.2 (d, JC-F) |
| C-5 | 112.5 |
| C-6 | 126.1 |
Note: 'd' indicates a doublet due to carbon-fluorine coupling. The coupling constants (J) are not provided by the prediction tool but are expected for carbons directly attached to fluorine.
Experimental Protocol
This section outlines a standard protocol for acquiring the 13C NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh 20-50 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not using the solvent signal as an internal reference.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Nucleus: 13C
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 0-200 ppm
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): Approximately 1-2 seconds
-
-
Processing:
-
Apply a line broadening factor (e.g., 1 Hz) to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the reference signal (TMS at 0.00 ppm or the solvent signal).
-
Results and Discussion
The predicted 13C NMR spectrum of this compound shows seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the three substituents on the benzene (B151609) ring: the carboxylic acid group (-COOH), the chlorine atom (-Cl), and the two fluorine atoms (-F).
-
Carbonyl Carbon: The signal for the carboxylic acid carbonyl carbon is predicted to be the most downfield, around 163.7 ppm, which is a typical range for this functional group.
-
Fluorine-Substituted Carbons: The carbons directly bonded to the highly electronegative fluorine atoms (C-2 and C-4) are significantly deshielded, with predicted shifts of 159.2 ppm and 163.2 ppm, respectively. These signals are expected to appear as doublets due to one-bond C-F coupling.
-
Chlorine-Substituted Carbon: The carbon attached to the chlorine atom (C-3) is predicted at 122.1 ppm. The electronegativity of chlorine also causes a downfield shift, but to a lesser extent than fluorine.
-
Carboxylic Acid-Substituted Carbon: The carbon bearing the carboxylic acid group (C-1) is predicted at 118.9 ppm.
-
Aromatic CH Carbons: The remaining two aromatic carbons (C-5 and C-6) are predicted at 112.5 ppm and 126.1 ppm. Their chemical shifts are influenced by the combined electronic effects of the adjacent substituents.
The predicted chemical shifts are in general agreement with the known substituent effects on the 13C NMR spectra of substituted benzenes. For instance, halogens and carboxylic acid groups generally cause a downfield shift for the directly attached carbon.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of substituent effects on the 13C NMR spectrum.
Caption: Experimental workflow for 13C NMR analysis.
Caption: Influence of substituents on 13C NMR chemical shifts.
Conclusion
This application note provides a comprehensive overview of the 13C NMR analysis of this compound. The predicted data, coupled with the detailed experimental protocol, serves as a valuable resource for the structural verification and quality control of this important chemical intermediate. The provided diagrams offer a clear visualization of the experimental process and the underlying principles of substituent effects on 13C NMR spectra.
Application Note: Protocol for the Recrystallization of 3-Chloro-2,4-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 3-Chloro-2,4-difluorobenzoic acid via recrystallization. The procedure is based on established principles for the purification of aromatic carboxylic acids.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for handling the compound safely and for understanding its behavior during the recrystallization process.
| Property | Value | Reference |
| Molecular Formula | C₇H₃ClF₂O₂ | [1][2] |
| Molecular Weight | 192.55 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 174 - 178 °C | [1] |
| Solubility | Described as having "moderate solubility" | [2] |
| CAS Number | 154257-75-7 | [1][2] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. Due to the lack of specific quantitative solubility data, a solvent screening step is incorporated to identify the optimal solvent or solvent system.
1. Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound before commencing work. The compound may cause skin and eye irritation.
2. Materials and Equipment:
-
Crude this compound
-
A selection of potential recrystallization solvents (e.g., deionized water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane)
-
Erlenmeyer flasks (various sizes)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Glass funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Ice bath
-
Spatula
-
Watch glass
-
Drying oven or desiccator
3. Solvent Selection (Screening):
The ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Place a small amount (e.g., 20-30 mg) of crude this compound into several separate test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different potential solvent to each test tube at room temperature. Observe the solubility.
-
If the compound does not dissolve at room temperature, gently heat the test tube in a warm water bath and observe if the solid dissolves.
-
If the solid dissolves upon heating, allow the solution to cool slowly to room temperature and then place it in an ice bath. Observe the formation of crystals.
-
A suitable solvent will dissolve the compound when hot and yield a good recovery of crystals upon cooling.
-
If a single solvent is not ideal, consider a solvent pair. Dissolve the compound in a minimal amount of a hot solvent in which it is soluble, and then add a "non-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes turbid. Reheat to clarify and then cool. A common solvent pair for benzoic acids is ethanol/water.
4. Recrystallization Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask of an appropriate size. Add a magnetic stir bar. Add the chosen solvent (or the primary solvent of a pair) in small portions while gently heating and stirring on a hot plate. Continue adding the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this initial cooling phase to promote the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and flask.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Continue to draw air through the crystals on the Büchner funnel for several minutes to help them dry. Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight in a drying oven at a temperature well below the melting point (e.g., 60-70 °C) or in a desiccator.
5. Determination of Purity and Yield:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (174-178 °C) is an indicator of high purity.
-
Calculate the percent recovery using the following formula:
-
Percent Recovery = (mass of pure product / mass of crude product) x 100%
-
Visualizations
Logical Workflow for Solvent Selection
Caption: A flowchart illustrating the decision-making process for selecting a suitable recrystallization solvent.
Experimental Workflow for Recrystallization
Caption: A step-by-step workflow diagram of the recrystallization procedure.
References
Application Notes and Protocols: Synthesis of Quinolone Derivatives from 3-Chloro-2,4-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolone derivatives are a prominent class of synthetic antibacterial agents with a broad spectrum of activity, primarily targeting bacterial DNA gyrase and topoisomerase IV.[1][2] Their versatile scaffold has also been explored for various other therapeutic applications, including anticancer and anti-inflammatory agents. 3-Chloro-2,4-difluorobenzoic acid serves as a key starting material in the synthesis of potent fluoroquinolone derivatives. The presence of chlorine and fluorine atoms on the benzoic acid ring significantly influences the biological activity and pharmacokinetic properties of the resulting quinolone compounds.
This document provides detailed application notes and experimental protocols for the synthesis of a key intermediate, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, from 2,4-difluoro-3-chlorobenzoic acid, and its subsequent conversion to a 7-chloro-6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid derivative via the Gould-Jacobs reaction.
Synthesis Pathway Overview
The overall synthesis pathway involves a multi-step process to first produce a substituted anthranilic acid derivative, which is then cyclized to form the quinoline (B57606) core.
Caption: General workflow for the synthesis of quinolone derivatives.
Experimental Protocols
Part 1: Synthesis of 3-Chloro-2,4-difluoro-5-hydroxybenzoic Acid
This synthesis follows a practical five-step protocol starting from 2,4-difluoro-3-chlorobenzoic acid, with a reported overall yield of approximately 70%.[3]
Step 1: Nitration
-
Reaction: 2,4-difluoro-3-chlorobenzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring.
-
Protocol:
-
To a stirred solution of 2,4-difluoro-3-chlorobenzoic acid in concentrated sulfuric acid, slowly add concentrated nitric acid at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain 3-chloro-2,4-difluoro-5-nitrobenzoic acid.
-
Step 2: Esterification
-
Reaction: The carboxylic acid group of the nitrated intermediate is esterified to prevent its interference in subsequent reactions.
-
Protocol:
-
Reflux a mixture of 3-chloro-2,4-difluoro-5-nitrobenzoic acid and an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a catalytic amount of concentrated sulfuric acid for 4-6 hours.
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the ester with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the corresponding ester.
-
Step 3: Reduction of the Nitro Group
-
Reaction: The nitro group is reduced to an amino group using a reducing agent like iron powder in an acidic medium.
-
Protocol:
-
To a stirred mixture of the nitro-ester in ethanol (B145695) and water, add iron powder and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, filter the hot reaction mixture through celite to remove the iron catalyst.
-
Concentrate the filtrate to obtain the amino-ester.
-
Step 4 & 5: Diazotization and Hydrolysis
-
Reaction: The amino group is converted to a diazonium salt, which is subsequently hydrolyzed to a hydroxyl group.
-
Protocol:
-
Dissolve the amino-ester in an aqueous solution of a strong acid (e.g., H₂SO₄).
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite (B80452) dropwise.
-
Stir the mixture at this temperature for 30 minutes to ensure complete diazotization.
-
Slowly heat the reaction mixture to boiling and maintain for 1-2 hours to effect hydrolysis.
-
Cool the mixture, and the resulting 3-chloro-2,4-difluoro-5-hydroxybenzoic acid derivative will precipitate.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent to obtain the pure product.
-
Part 2: Synthesis of 7-Chloro-6,8-difluoro-4-hydroxyquinoline-3-carboxylic Acid Derivative (Gould-Jacobs Reaction)
The Gould-Jacobs reaction is a well-established method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[4]
Step 1: Condensation
-
Reaction: The synthesized 3-chloro-5-amino-2,4-difluorobenzoic acid derivative is condensed with diethyl ethoxymethylenemalonate.
-
Protocol:
-
A mixture of the 3-chloro-5-amino-2,4-difluorobenzoic acid derivative and diethyl ethoxymethylenemalonate is heated at 120-140 °C for 1-2 hours.
-
The ethanol formed during the reaction is continuously removed.
-
The progress of the reaction can be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature to yield the intermediate, diethyl [(3-chloro-2,4-difluoro-5-carboxyphenyl)amino]methylenemalonate.
-
Step 2: Cyclization
-
Reaction: The intermediate undergoes thermal cyclization to form the quinoline ring system.
-
Protocol:
-
The crude condensation product is added to a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
The mixture is heated to a high temperature (typically 240-260 °C) for 30-60 minutes.
-
Upon cooling, the cyclized product, ethyl 7-chloro-6,8-difluoro-4-hydroxyquinoline-3-carboxylate, precipitates.
-
The solid is collected by filtration, washed with a suitable solvent like hexane, and dried.
-
Step 3: Hydrolysis
-
Reaction: The ester group at the 3-position is hydrolyzed to the corresponding carboxylic acid.
-
Protocol:
-
The ethyl ester is suspended in an aqueous solution of sodium hydroxide (B78521) (e.g., 10%).
-
The mixture is heated to reflux until a clear solution is obtained (typically 1-2 hours).
-
The solution is cooled and acidified with a mineral acid (e.g., HCl) to a pH of 2-3.
-
The precipitated 7-chloro-6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid is filtered, washed with water, and dried.
-
Quantitative Data
| Step | Intermediate/Product | Molecular Formula | Yield (%) |
| 1-5 | 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid | C₇H₃ClF₂O₃ | ~70 (overall)[3] |
| 6 | Diethyl [(3-chloro-2,4-difluoro-5-carboxyphenyl)amino]methylenemalonate | C₁₅H₁₄ClF₂NO₆ | - |
| 7 | Ethyl 7-chloro-6,8-difluoro-4-hydroxyquinoline-3-carboxylate | C₁₂H₇ClF₂NO₃ | - |
| 8 | 7-Chloro-6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid | C₁₀H₄ClF₂NO₃ | - |
Note: Specific yields for steps 6-8 are dependent on the exact substrate and reaction conditions and should be optimized.
Spectral Data
Note: The following are representative spectral data for similar fluoroquinolone structures and should be used as a reference. Actual data for the synthesized compounds should be acquired and interpreted.
-
7-Chloro-4-hydroxyquinoline:
-
¹H NMR (DMSO-d₆): δ 8.76 (d, 1H), 8.15 (d, 1H), 8.00 (d, 1H), 7.59 (dd, 1H), 7.08 (d, 1H), 4.06 (s, 3H, for methoxy (B1213986) derivative).[1]
-
¹³C NMR (DMSO-d₆): δ 161.6, 153.1, 149.1, 134.4, 127.3, 126.3, 123.7, 119.3, 101.6.[1]
-
IR (KBr, cm⁻¹): 1124 (C-O stretching).[1]
-
-
General Fluoroquinolone Carboxylic Acid:
-
¹H NMR: Aromatic protons typically appear in the range of δ 7.0-9.0 ppm. The proton at C-2 of the quinolone ring often appears as a singlet at around δ 8.5-9.0 ppm. The carboxylic acid proton is a broad singlet, often above δ 14.0 ppm.[2][5]
-
IR (KBr, cm⁻¹): Characteristic peaks include C=O stretching of the carboxylic acid (~1720-1700 cm⁻¹), C=O stretching of the 4-oxo group (~1630-1610 cm⁻¹), and C-F stretching (~1050-1030 cm⁻¹).[5][6]
-
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Quinolone antibiotics exert their bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] These enzymes are crucial for DNA replication, repair, and recombination.
Caption: Mechanism of action of quinolone antibiotics.
DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication.
Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA. This leads to the accumulation of double-strand DNA breaks, which ultimately triggers a series of events leading to bacterial cell death. The dual-targeting nature of many fluoroquinolones is a key factor in their broad-spectrum activity and can help to slow the development of bacterial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 6. ajabs.org [ajabs.org]
Application Notes and Protocols for the Nitration of 2,4-Difluoro-3-Chlorobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The nitration of 2,4-difluoro-3-chlorobenzoic acid is a key electrophilic aromatic substitution reaction that yields 3-chloro-2,4-difluoro-5-nitrobenzoic acid. This product serves as a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of novel antibiotics. The electron-withdrawing nature of the fluoro, chloro, and carboxylic acid substituents on the aromatic ring deactivates it, necessitating carefully controlled reaction conditions to achieve a high yield and purity of the desired product. These application notes provide a detailed experimental setup and protocol for this nitration reaction.
Data Presentation
The following table summarizes the key quantitative data for the experimental protocol outlined below.
| Parameter | Value | Notes |
| Reactants | ||
| 2,4-Difluoro-3-chlorobenzoic acid | 1.0 equivalent | Starting material. |
| Concentrated Sulfuric Acid (98%) | ~4-5 equivalents (volume/weight) | Acts as a solvent and catalyst for the formation of the nitronium ion. The volume used is typically 4-5 times the mass of the starting benzoic acid derivative. |
| Concentrated Nitric Acid (70%) | 1.5 - 2.2 equivalents | The nitrating agent. An excess is used to ensure complete reaction. |
| Reaction Conditions | ||
| Temperature | 0 - 10°C | Crucial for controlling the reaction rate and minimizing the formation of by-products. Higher temperatures may lead to over-nitration.[1] |
| Reaction Time | 2 - 4 hours | Monitored by TLC or HPLC to ensure completion. |
| Work-up and Purification | ||
| Quenching | Pouring onto crushed ice | Precipitates the crude product from the acidic solution. |
| Purification Method | Recrystallization from ethanol/water mixture | Effective for removing impurities. |
| Expected Yield | ~94% | Reported yields for this reaction are high under optimized conditions. |
Experimental Protocols
Safety Precautions: This reaction involves the use of highly corrosive concentrated acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The addition of the nitrating mixture is exothermic and must be done slowly with efficient cooling to prevent the reaction from becoming uncontrollable.
Materials:
-
2,4-Difluoro-3-chlorobenzoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Crushed ice
-
Deionized water
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Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Preparation of the Reaction Mixture:
-
In a round-bottom flask equipped with a magnetic stir bar, add 2,4-difluoro-3-chlorobenzoic acid.
-
Place the flask in an ice bath and slowly add concentrated sulfuric acid while stirring. The amount of sulfuric acid should be approximately 4-5 times the mass of the benzoic acid derivative.
-
Continue stirring until the benzoic acid derivative is completely dissolved, maintaining the temperature between 0 and 10°C.
-
-
Preparation of the Nitrating Mixture:
-
In a separate beaker or flask, carefully add the required amount of concentrated nitric acid (1.5-2.2 equivalents).
-
Cool the nitric acid in an ice bath.
-
Slowly add an equal volume of concentrated sulfuric acid to the nitric acid while swirling. This mixture should be prepared fresh and kept cold.
-
-
Nitration Reaction:
-
Transfer the cold nitrating mixture to a dropping funnel.
-
Add the nitrating mixture dropwise to the solution of the benzoic acid derivative in sulfuric acid over a period of 30-60 minutes.
-
Carefully monitor the internal temperature of the reaction mixture and ensure it remains between 0 and 10°C throughout the addition.
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker with constant stirring.
-
A precipitate of the crude 3-chloro-2,4-difluoro-5-nitrobenzoic acid will form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water to remove any residual acid.
-
-
Purification:
-
The crude product can be purified by recrystallization.
-
Transfer the solid to a flask and add a minimal amount of a hot ethanol/water mixture until the solid dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Mandatory Visualization
Caption: Experimental workflow for the nitration of 2,4-difluoro-3-chlorobenzoic acid.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-2,4-difluorobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-Chloro-2,4-difluorobenzoic acid synthesis. The content is structured to address common issues through troubleshooting guides and frequently asked questions.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the common Grignard reaction route.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially adaptable method is the carboxylation of a Grignard reagent. This process involves the formation of 3-chloro-2,4-difluorophenylmagnesium chloride from 1-chloro-2,4-difluorobenzene (B74516) and magnesium, followed by a reaction with carbon dioxide to yield the desired carboxylic acid. While organolithium routes exist, the Grignard reaction is often preferred due to the lower cost and easier handling of magnesium compared to organolithium reagents.
Q2: My Grignard reaction is not initiating. What are the likely causes and how can I resolve this?
A2: Failure of a Grignard reaction to initiate is a frequent issue, typically stemming from two main factors:
-
Presence of Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous; freshly distilled tetrahydrofuran (B95107) (THF) over a suitable drying agent is recommended.[1]
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide. This layer can be removed or bypassed through several activation techniques:
-
Mechanical Activation: Vigorously stirring the magnesium turnings under an inert atmosphere before adding the solvent can help break the oxide layer.
-
Chemical Activation: The addition of a small crystal of iodine is a common method. The disappearance of the characteristic purple color of iodine indicates the activation of the magnesium surface.[1][2] A few drops of 1,2-dibromoethane (B42909) can also be used as an initiator.[1]
-
Q3: The yield of my synthesis is consistently low. What are the potential reasons and how can I improve it?
A3: Low yields can be attributed to several factors throughout the reaction process:
-
Incomplete Grignard Reagent Formation: Ensure the magnesium is fully consumed before proceeding with carboxylation. The reaction mixture turning cloudy and black can sometimes indicate decomposition, which might be caused by prolonged heating.[2]
-
Side Reactions: The most common side reaction is Wurtz coupling, which leads to the formation of a biphenyl (B1667301) impurity. This can be minimized by the slow, dropwise addition of the 1-chloro-2,4-difluorobenzene solution to the magnesium suspension to maintain a low concentration of the halide.[3]
-
Inefficient Carboxylation: Ensure an excess of dry carbon dioxide is used. Bubbling CO2 gas through the solution or pouring the Grignard reagent onto crushed dry ice are common methods. Maintain a low temperature during this step to minimize side reactions.
-
Work-up and Purification Losses: Ensure complete acidification during the work-up to protonate the carboxylate salt. Extraction with a suitable organic solvent should be performed thoroughly.
Q4: I am observing a significant amount of a biphenyl impurity in my product. How can I prevent its formation and remove it?
A4: The biphenyl impurity, 3,3'-dichloro-2,2',4,4'-tetrafluorobiphenyl, is formed via a Wurtz coupling reaction between the Grignard reagent and unreacted 1-chloro-2,4-difluorobenzene.[3]
-
Prevention:
-
Slow Addition: Add the solution of 1-chloro-2,4-difluorobenzene to the magnesium suspension very slowly to keep its concentration low.
-
Solvent Choice: Some studies suggest that using 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a solvent can suppress Wurtz coupling compared to THF or diethyl ether.[4]
-
-
Removal:
-
Recrystallization: The biphenyl impurity is generally less polar than the desired carboxylic acid. Recrystallization from a suitable solvent system (e.g., toluene-hexane) can effectively separate the two compounds.
-
Acid-Base Extraction: The carboxylic acid product can be selectively extracted into a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), leaving the neutral biphenyl impurity in the organic layer. The aqueous layer is then re-acidified to precipitate the pure carboxylic acid.
-
Data Presentation
Table 1: Comparison of Common Synthesis Routes for this compound and Analogs
| Synthesis Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Grignard Carboxylation | 1-Chloro-2,4-difluorobenzene | Mg, CO₂, THF | ~60-80%[5] | Cost-effective, scalable | Sensitive to moisture, potential for Wurtz coupling |
| Organolithium Carboxylation | 1-Chloro-2,4-difluorobenzene | n-BuLi or sec-BuLi, CO₂, THF | ~75%[6] | Higher reactivity, can be faster | Requires very low temperatures (-78 °C), more expensive and hazardous reagents[6] |
| Hydrolysis of Nitrile | 3-Chloro-2,4-difluorobenzonitrile | H₂SO₄, H₂O | High (e.g., 94% for a similar compound)[7] | High yield, avoids organometallics | Synthesis of the starting nitrile may be multi-step |
| Sandmeyer Reaction | 3-Amino-2,4-difluorobenzoic acid | NaNO₂, CuCl, HCl | Good | Useful for functional group interconversion | Requires diazotization step, handling of diazonium salts |
Table 2: Effect of Solvent on Grignard Reaction Yield and Wurtz Coupling
| Solvent | Boiling Point (°C) | Relative Yield of Grignard Product | Relative Yield of Wurtz Product | Notes |
| Diethyl Ether (Et₂O) | 34.6 | Good | Moderate | Standard solvent, but low boiling point can limit reaction temperature. |
| Tetrahydrofuran (THF) | 66 | Excellent | Moderate | Higher boiling point and better solvating properties for aryl Grignards.[1] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Excellent | Low | Often suppresses Wurtz coupling by-products and is a greener solvent alternative.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
1-Chloro-2,4-difluorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and an addition funnel. Flame-dry all glassware and cool under a stream of inert gas.
-
Grignard Reagent Formation:
-
To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.
-
In the addition funnel, prepare a solution of 1-chloro-2,4-difluorobenzene (1 equivalent) in anhydrous THF.
-
Add a small portion (~10%) of the halide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle heating with a heat gun may be necessary.[8]
-
Once the reaction starts, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium is consumed (typically 1-2 hours).
-
-
Carboxylation:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
While stirring vigorously, add crushed dry ice in small portions to the reaction mixture. Alternatively, the Grignard solution can be transferred via cannula to a separate flask containing an excess of a slurry of dry ice in anhydrous THF.
-
Allow the mixture to warm to room temperature and stir for an additional hour.
-
-
Work-up and Purification:
-
Slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride, followed by the dropwise addition of concentrated hydrochloric acid until the aqueous layer is acidic (pH ~1-2).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated aqueous sodium bicarbonate solution.
-
Separate the layers. The product is now in the aqueous basic layer as its sodium salt. The organic layer contains neutral impurities like the biphenyl byproduct.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid with cooling until a white precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN100457721C - Process for preparing 2,4-difluorocyanobenzene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 3-Chloro-2,4-difluorobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 3-Chloro-2,4-difluorobenzoic acid from a reaction mixture.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Recrystallization | The chosen solvent system is not optimal for separating the target compound from impurities. | - Solvent Screening: Test a range of solvents with varying polarities. Good solvent choices for recrystallization of aromatic carboxylic acids include aqueous alcohol mixtures, toluene (B28343), or a toluene/petroleum ether mixture.[1] - Temperature Gradient: Ensure a significant difference between the dissolution temperature and the crystallization temperature to maximize the precipitation of the pure product while keeping impurities dissolved. |
| Co-precipitation of impurities with the product. | - Slow Cooling: Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice. - Seeding: Introduce a small crystal of pure this compound to the supersaturated solution to initiate controlled crystallization. | |
| Product Fails to Crystallize | The solution is not sufficiently saturated, or the product is highly soluble in the chosen solvent. | - Concentration: Carefully evaporate some of the solvent to increase the concentration of the product. - Anti-Solvent Addition: Gradually add a solvent in which the product is insoluble (an anti-solvent) to the solution to induce precipitation. |
| Oily Product Obtained After Acidification | The product has a low melting point or is "oiling out" due to the presence of impurities. | - Solvent-Mediated Precipitation: Add a small amount of a suitable organic solvent (e.g., dichloromethane) to the aqueous mixture before or during acidification to help the product precipitate as a solid. - Temperature Control: Cool the aqueous solution in an ice bath before and during acidification to reduce the solubility of the product and promote solid formation. |
| Poor Separation in Column Chromatography | Incorrect mobile phase polarity. | - TLC Optimization: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the target compound for good separation on a column. - Gradient Elution: If a single solvent system is ineffective, employ a gradient elution, gradually increasing the polarity of the mobile phase. |
| Tailing of the acidic product on the silica (B1680970) gel column. | - Acidify the Mobile Phase: Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid and reduce its interaction with the silica gel. | |
| Co-elution with a non-polar impurity. | - Normal Phase vs. Reverse Phase: If using normal-phase chromatography (e.g., silica gel), consider switching to reverse-phase chromatography (e.g., C18 silica) where the elution order will be inverted. | |
| Low Recovery from Extraction | Incomplete conversion of the carboxylic acid to its salt during the basic wash, or incomplete protonation during the acidification step. | - pH Adjustment: Ensure the pH of the aqueous solution is sufficiently basic (pH > 8) to fully deprotonate the carboxylic acid and transfer it to the aqueous layer. Conversely, ensure the pH is sufficiently acidic (pH < 2) during the acidification step to fully protonate the carboxylate and extract it back into the organic layer.[1] |
| Formation of an emulsion during extraction. | - Brine Wash: Add a saturated sodium chloride (brine) solution to the separatory funnel to help break up the emulsion. - Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The impurities will largely depend on the synthetic route employed.
-
From Nitration/Reduction/Diazotization: You may encounter unreacted starting materials (e.g., 2,4-difluoro-3-chlorobenzoic acid), partially reacted intermediates such as the corresponding nitro or amino compounds, and potentially regioisomeric nitration byproducts.
-
From Lithiation and Carboxylation: Common impurities include the unreacted starting material and possible regioisomers resulting from non-selective lithiation.
Q2: How can I effectively remove neutral or basic impurities from my crude this compound?
A2: An acid-base extraction is a highly effective method. Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). Wash this organic solution with an aqueous basic solution, such as 1M sodium hydroxide (B78521) or sodium carbonate. Your acidic product will be deprotonated and move into the aqueous layer, while neutral and basic impurities will remain in the organic layer. You can then separate the layers and acidify the aqueous layer to precipitate your purified product.[1]
Q3: My purified this compound has a yellowish tint. What could be the cause and how can I remove it?
A3: A yellowish tint can be due to residual colored impurities, often aromatic byproducts from the synthesis.
-
Recrystallization with Charcoal: During the recrystallization process, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.
-
Column Chromatography: If recrystallization is not effective, column chromatography is a good alternative for removing colored impurities.
Q4: Is it possible to purify this compound without using column chromatography?
A4: Yes, in many cases, a combination of acid-base extraction and recrystallization is sufficient to achieve high purity. Aromatic carboxylic acids can often be purified by converting them to their sodium salts, recrystallizing the salt from hot water, and then acidifying to regenerate the pure acid.[1]
Q5: What is a good starting point for a recrystallization solvent for this compound?
A5: Given its aromatic and acidic nature, a good starting point would be a mixed solvent system like ethanol/water or methanol/water. You can also try toluene or a mixture of toluene and a less polar solvent like hexane (B92381) or petroleum ether.[1] The goal is to find a solvent or solvent mixture in which the compound is soluble when hot but sparingly soluble when cold.
Experimental Protocols
Purification by Acid-Base Extraction and Precipitation
This protocol is designed to separate acidic products from neutral and basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of ethyl acetate per 5 g of crude product).
-
Basification: Transfer the solution to a separatory funnel and extract with 1 M sodium hydroxide solution (2 x 50 mL).
-
Separation: Combine the aqueous layers. The organic layer contains neutral and basic impurities and can be discarded.
-
Washing (Optional): Wash the combined aqueous layer with a small amount of fresh organic solvent (e.g., 20 mL of ethyl acetate) to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH < 2 with concentrated hydrochloric acid. The this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid in a vacuum oven.
Purification by Recrystallization
This protocol is for further purifying the solid obtained from extraction or for use as a standalone method if the impurities are suitable.
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, cool the test tube to see if crystals form. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at a gentle boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting low purity issues.
References
Technical Support Center: Synthesis of 3-Chloro-2,4-difluorobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2,4-difluorobenzoic acid.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using organometallic intermediates (Grignard or Organolithium reagents) or multi-step synthesis involving diazotization.
Route 1: Synthesis via Organometallic Intermediate (Grignard/Lithiation)
This route typically involves the reaction of a dihalosubstituted benzene (B151609) (e.g., 1-bromo-3-chloro-2,4-difluorobenzene (B1362216) or 1,3-dichloro-2,4-difluorobenzene) with a metal (Mg for Grignard, or an organolithium reagent like n-BuLi) followed by quenching with carbon dioxide.
FAQs
-
Q1: My reaction yield is very low, and I've isolated the starting material, 1-chloro-2,4-difluorobenzene (B74516). What could be the cause?
-
A1: This is a common issue and often points to the premature quenching of your organometallic intermediate. Grignard and organolithium reagents are highly basic and will react with any acidic protons present. The most likely culprit is residual moisture in your glassware, solvents, or inert gas. Ensure all glassware is rigorously flame-dried or oven-dried, solvents are anhydrous, and your inert gas is dry.
-
-
Q2: Besides the desired product, I have a significant amount of a higher molecular weight byproduct. What is it likely to be?
-
A2: You are likely observing the formation of a biaryl byproduct due to a Wurtz-type coupling reaction.[1][2] This occurs when the organometallic intermediate (R-MgX or R-Li) reacts with the starting aryl halide (R-X) to form R-R. To minimize this, try adding the aryl halide slowly to the magnesium turnings or organolithium solution at a controlled temperature.[1]
-
-
Q3: My analysis shows the presence of an isomeric difluorobenzoic acid. How is this possible?
-
A3: The formation of isomeric products can result from a lack of regioselectivity during the metal-halogen exchange or deprotonation step. The directing effects of the existing substituents (chloro and fluoro groups) on the benzene ring influence the position of lithiation or Grignard formation. Running the reaction at a lower temperature can sometimes improve regioselectivity.
-
-
Q4: The reaction with carbon dioxide seems inefficient, leading to low yields of the carboxylic acid. How can I improve the carboxylation step?
-
A4: Inefficient carboxylation can be due to several factors. Ensure that the carbon dioxide is dry and in excess. Using crushed dry ice is a common method, but ensure it is free of condensed water. Alternatively, bubbling dry CO2 gas through the reaction mixture can be effective. The physical state of the Grignard reagent can also play a role; if it has precipitated, its reactivity with CO2 may be reduced.
-
Route 2: Multi-step Synthesis via Diazotization (e.g., Sandmeyer Reaction)
This route may involve the synthesis of a substituted aniline, followed by diazotization and a subsequent Sandmeyer-type reaction to introduce the chloro group, or hydrolysis of a nitrile group to the carboxylic acid.
FAQs
-
Q1: During the diazotization of my substituted aminodifluorobenzene, I am getting a colored, tarry byproduct. What is causing this?
-
A1: The formation of colored byproducts, often azo compounds, can occur if the diazonium salt couples with the starting amine or another electron-rich aromatic species in the reaction mixture.[3] It is crucial to maintain a low temperature (typically 0-5 °C) to ensure the stability of the diazonium salt and to control the pH of the reaction.[3]
-
-
Q2: My final product is contaminated with a phenolic impurity. Where is this coming from?
-
A2: Phenol formation is a common side reaction in syntheses involving diazonium salts.[3][4] The diazonium salt can react with water, especially at elevated temperatures, to produce the corresponding phenol.[3] To minimize this, strictly control the temperature during diazotization and the subsequent displacement reaction.
-
-
Q3: The reduction of the nitro-precursor to the amine seems to be incomplete. How can I drive this reaction to completion?
-
A3: Incomplete reduction of nitroarenes can occur, especially when using milder reducing agents to preserve other functional groups.[5] When using reagents like SnCl2, ensuring a sufficient excess of the reagent and acidic conditions is important.[5][6] Reaction time and temperature may also need to be optimized. Monitoring the reaction by TLC or LC-MS is recommended to determine the point of complete conversion.
-
Data Presentation
Table 1: Common Side Products in the Synthesis of this compound via Organometallic Route
| Side Product | Chemical Name | Formation Pathway | Typical Yield Range (%) | Mitigation Strategy |
| Starting Material | 1-X-3-chloro-2,4-difluorobenzene (X=Br, Cl, I) | Quenching of organometallic intermediate by moisture | Variable | Use anhydrous solvents and flame-dried glassware. |
| Dimer | Biphenyl derivative | Wurtz-type coupling of organometallic intermediate with starting material[1][2] | 5-20 | Slow addition of halide, maintain low reaction temperature. |
| Isomeric Acid | e.g., 4-Chloro-2,5-difluorobenzoic acid | Non-regioselective metalation | <10 | Optimize reaction temperature and choice of lithiating agent. |
| Ketone | Diaryl ketone | Reaction of organometallic with the initially formed carboxylate | <5 | Use a large excess of CO2 and quench at low temperature. |
Table 2: Common Side Products in the Multi-step Synthesis via Diazotization Route
| Side Product | Chemical Name | Formation Pathway | Typical Yield Range (%) | Mitigation Strategy |
| Phenol | 3-Hydroxy-2,4-difluorobenzoic acid derivative | Hydrolysis of the diazonium salt intermediate[3][4] | 5-15 | Maintain low temperature (0-5 °C) during diazotization and subsequent reaction. |
| Azo Compound | Azo-coupled dimer | Self-coupling of the diazonium salt or reaction with starting amine[3] | <5 | Control pH and maintain low temperature. |
| Biaryl | Biphenyl derivative | Radical coupling during Sandmeyer reaction[7][8] | <5 | Use of optimized copper(I) catalyst concentration. |
| Incompletely Reduced Precursor | Nitro or other intermediate | Incomplete reduction step | Variable | Increase reaction time, temperature, or excess of reducing agent.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Lithiation
This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions.
Materials:
-
1-Chloro-2,4-difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dry ice (solid CO2)
-
Hydrochloric acid (HCl), aqueous solution
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Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Initial Reaction: Dissolve 1-chloro-2,4-difluorobenzene (1 equivalent) in anhydrous THF and add it to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1-2 hours.
-
Carboxylation: Crush a sufficient amount of dry ice and quickly add it to the reaction mixture in one portion. The reaction is exothermic, so maintain cooling. Allow the mixture to slowly warm to room temperature while stirring overnight.
-
Work-up: Quench the reaction by slowly adding 1M HCl until the aqueous layer is acidic (pH ~2). Transfer the mixture to a separatory funnel.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the organic phase under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization.
Protocol 2: General Procedure for Sandmeyer Reaction (Chlorination)
This protocol outlines the general steps for converting an aromatic amine to an aryl chloride.
Materials:
-
Aromatic amine (e.g., 3-amino-2,4-difluorobenzoic acid)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
Procedure:
-
Amine Solution: Dissolve the aromatic amine (1 equivalent) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of NaNO₂ (1.1 equivalents) in water. Add this solution dropwise to the cooled amine solution, maintaining the temperature between 0-5 °C. Stir for 15-20 minutes after the addition is complete.
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Copper(I) Chloride Solution: In a separate flask, dissolve CuCl in concentrated HCl. Cool this solution in an ice bath.
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Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring. Nitrogen gas evolution should be observed.
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Isolation: After the nitrogen evolution ceases, allow the mixture to warm to room temperature and then heat gently (e.g., on a steam bath) for 15-30 minutes to ensure complete reaction. Cool the mixture and extract the product with a suitable organic solvent.
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Purification: Wash the organic extract, dry it, and remove the solvent. The crude product can then be purified by distillation or recrystallization.
Mandatory Visualization
Caption: Main synthesis pathway and potential side products for the organometallic route.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: 3-Chloro-2,4-difluorobenzoic Acid Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 3-chloro-2,4-difluorobenzoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and melting point of pure this compound?
Pure this compound typically appears as white crystals.[1] The reported melting point is in the range of 174-176 °C.[1][2] Significant deviation from this appearance (e.g., discoloration) or melting point may indicate the presence of impurities.
Q2: What are some suitable starting solvents for the crystallization of this compound?
While specific solubility data for this compound is not extensively published, general principles for substituted benzoic acids can be applied. A good solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature.
For aromatic carboxylic acids, common solvent choices include:
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Water: Benzoic acid itself has low solubility in cold water but is significantly more soluble in hot water, making it a common choice.[3][4] Given the polar nature of the carboxylic acid group, this could be a starting point.
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Ethanol (B145695)/Water or Acetone/Water mixtures: A mixed solvent system can be effective. The compound is often dissolved in a "good" solvent (like ethanol or acetone) at an elevated temperature, followed by the addition of a "poor" solvent (like water) until turbidity is observed. The solution is then reheated to clarify and cooled slowly.
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Toluene (B28343): For some aromatic carboxylic acids, toluene can be an effective solvent.[5]
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Acetic Acid: Due to its similar functionality, acetic acid can be a good solvent for other carboxylic acids.[4]
It is recommended to perform small-scale solvent screening tests to determine the optimal solvent or solvent system for your specific sample.
Q3: My this compound is not dissolving in the hot solvent. What should I do?
There are a few potential reasons for this issue:
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Insufficient Solvent: You may not have added enough solvent. Incrementally add more hot solvent until the solid dissolves. Be mindful not to add a large excess, as this will reduce your yield upon cooling.
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Inappropriate Solvent: The chosen solvent may not be suitable for dissolving your compound, even at high temperatures. You may need to select a different solvent or a mixed solvent system.
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Insoluble Impurities: Your crude sample may contain insoluble impurities. If a small amount of solid remains after adding a significant amount of hot solvent, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.
Q4: No crystals are forming after cooling the solution. What are the possible causes and solutions?
This is a common issue in crystallization and can be addressed with the following troubleshooting steps:
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Supersaturation has not been reached: You may have used too much solvent. You can try to evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.
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Induce Crystallization:
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Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the solution. This will act as a template for further crystal growth.
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-
Cooling may be too slow or not cold enough: If crystals do not form at room temperature, try cooling the flask in an ice bath.
Q5: The crystallization happened too quickly, resulting in a fine powder instead of larger crystals. Why did this happen and how can I fix it?
Rapid crystallization, often called "crashing out," can trap impurities within the crystal lattice, leading to a less pure product. This is typically caused by:
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Solution is too concentrated: The concentration of the solute is too high, leading to rapid precipitation upon cooling.
-
Cooling is too fast: Placing the hot solution directly into an ice bath can induce rapid crystallization.
To promote the growth of larger, purer crystals, allow the solution to cool slowly to room temperature before placing it in an ice bath. If the problem persists, you may need to redissolve the solid in a slightly larger volume of hot solvent and repeat the slow cooling process.
Troubleshooting Guide
This section provides a more detailed breakdown of common problems, their potential causes, and recommended actions.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Oiling Out | The compound is melting in the hot solvent before it dissolves, or the solubility of the compound in the solvent is too high at the boiling point. This can also occur if the melting point of the compound is lower than the boiling point of the solvent. | - Add a small amount of a miscible co-solvent in which the compound is less soluble to lower the overall solvating power. - Use a lower boiling point solvent. - Ensure the solution is not supersaturated before cooling. |
| Low Yield | - Too much solvent was used, and a significant amount of the product remains in the mother liquor. - Premature crystallization during hot filtration. - Incomplete crystallization due to insufficient cooling time or temperature. | - Concentrate the mother liquor by evaporation and cool again to obtain a second crop of crystals. - Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. - Ensure the solution is cooled for an adequate amount of time, potentially in an ice bath. |
| Poor Purity of Crystals | - The cooling rate was too fast, leading to the inclusion of impurities. - The chosen solvent does not effectively differentiate between the desired compound and the impurities (i.e., impurities are also sparingly soluble in the cold solvent). - Insufficient washing of the filtered crystals. | - Allow the solution to cool slowly to room temperature before further cooling. - Perform a second recrystallization with the same or a different solvent system. - Wash the crystals on the filter with a small amount of fresh, cold solvent. |
| Discolored Crystals | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of the desired product. |
Experimental Protocols
General Recrystallization Protocol for a Substituted Benzoic Acid
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Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add the chosen solvent dropwise at room temperature until the solid dissolves. If it dissolves readily in the cold solvent, that solvent is not suitable. If it is insoluble in the cold, gently heat the test tube. A good solvent will dissolve the solid when hot but the solid will reappear upon cooling.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to dissolve the solid completely. It is advisable to add the solvent in small portions and keep the solution at or near its boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.
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Cooling and Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of fresh, ice-cold solvent to remove any adhering mother liquor.
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Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry. Determine the melting point and yield of the purified crystals.
Diagrams
References
Optimizing reaction conditions for 3-Chloro-2,4-difluorobenzoic acid synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Chloro-2,4-difluorobenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 1-bromo-3-chloro-2,4-difluorobenzene (B1362216), 1,3-dichloro-2,4-difluorobenzene, or 2,4-difluoro-3-chloroaniline. The choice of starting material will dictate the synthetic strategy.
Q2: Which synthetic routes are typically employed for this synthesis?
A2: Two primary routes are commonly considered for analogous compounds and are applicable here:
-
Organometallic Route: This involves the formation of a Grignard or organolithium reagent from a corresponding aryl halide (e.g., 1-bromo-3-chloro-2,4-difluorobenzene) followed by carboxylation with carbon dioxide.
-
Diazotization Route: This route may start from an aniline (B41778) derivative (e.g., 2,4-difluoro-3-chloroaniline), which undergoes diazotization followed by a Sandmeyer-type reaction to introduce a nitrile group, which is then hydrolyzed to the carboxylic acid.
Q3: What are the critical parameters to control during a Grignard-based synthesis?
A3: Strict anhydrous (water-free) conditions are paramount, as Grignard reagents are highly reactive with protic solvents.[1][2] The quality of the magnesium turnings and the use of a suitable ether solvent (like THF or diethyl ether) are also critical for successful Grignard reagent formation.[1]
Q4: How can I purify the final this compound product?
A4: Recrystallization is a common and effective method for purifying the final product. The choice of solvent is crucial; typically, a solvent system in which the product is soluble at high temperatures and insoluble at low temperatures is used. A mixture of an organic solvent and water is often effective.
Troubleshooting Guides
Troubleshooting: Organometallic Route (Grignard/Lithiation)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of Grignard/Organolithium reagent | 1. Presence of moisture in glassware, solvent, or starting material. 2. Inactive magnesium turnings (oxide layer). 3. Reaction temperature is too high or too low. | 1. Thoroughly dry all glassware in an oven. Use anhydrous solvents. Ensure the starting aryl halide is dry. 2. Activate magnesium turnings with a small amount of iodine or 1,2-dibromoethane. 3. For Grignard formation, gentle heating might be needed for initiation. For lithiation, maintain very low temperatures (e.g., -78 °C).[3] |
| Formation of biphenyl (B1667301) or other coupling byproducts | 1. Reaction of the organometallic reagent with unreacted aryl halide. | 1. Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide. 2. Ensure efficient stirring to disperse the reagents. |
| Low yield of carboxylic acid after carboxylation | 1. Inefficient trapping of the organometallic reagent with CO₂. 2. Reaction of the organometallic reagent with CO₂ is reversible at higher temperatures. | 1. Use a large excess of freshly crushed dry ice (solid CO₂). Pour the Grignard solution onto the dry ice rather than bubbling CO₂ gas through the solution. 2. Maintain a low temperature during the addition to the CO₂. |
| Product is contaminated with the starting aryl halide | 1. Incomplete formation of the organometallic reagent. | 1. Increase the reaction time for the formation of the Grignard or organolithium reagent. 2. Ensure the quality of the magnesium or lithium reagent. |
Troubleshooting: Diazotization and Hydrolysis Route
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete diazotization of the aniline | 1. Incorrect temperature control (too high). 2. Incorrect stoichiometry of nitrous acid. | 1. Maintain the reaction temperature between 0-5 °C. 2. Use a slight excess of sodium nitrite (B80452) and ensure it is added slowly. |
| Low yield in the Sandmeyer (cyanation) step | 1. Decomposition of the diazonium salt before it can react. 2. Impurities in the copper(I) cyanide. | 1. Use the diazonium salt solution immediately after its preparation. 2. Use freshly prepared or high-purity copper(I) cyanide. |
| Incomplete hydrolysis of the nitrile to the carboxylic acid | 1. Reaction time is too short. 2. Concentration of the acid or base catalyst is too low. | 1. Increase the reaction time and monitor the reaction progress by TLC or another suitable analytical method. 2. Use a higher concentration of acid (e.g., concentrated HCl or H₂SO₄) or base (e.g., NaOH) and consider increasing the reaction temperature. |
| Formation of phenolic byproducts | 1. Reaction of the diazonium salt with water. | 1. Ensure that the subsequent nucleophilic substitution (e.g., cyanation) is performed promptly after the diazotization. |
Data Presentation
Table 1: Comparison of Hypothetical Reaction Conditions for Grignard-based Synthesis
| Parameter | Condition A | Condition B | Condition C |
| Starting Material | 1-bromo-3-chloro-2,4-difluorobenzene | 1-bromo-3-chloro-2,4-difluorobenzene | 1-bromo-3-chloro-2,4-difluorobenzene |
| Solvent | Anhydrous Diethyl Ether | Anhydrous Tetrahydrofuran (B95107) (THF) | Anhydrous Tetrahydrofuran (THF) |
| Grignard Formation Time | 2 hours | 2 hours | 4 hours |
| Reaction Temperature | Reflux | Room Temperature | Reflux |
| Carboxylation Method | Addition to crushed dry ice | Bubbling CO₂ gas | Addition to crushed dry ice |
| Hypothetical Yield | 65% | 75% | 80% |
| Hypothetical Purity | 90% | 95% | 96% |
Note: The data in this table is hypothetical and for illustrative purposes. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis via Grignard Reagent and Carboxylation
Materials:
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1-bromo-3-chloro-2,4-difluorobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
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Dry ice (solid carbon dioxide)
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Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: All glassware must be rigorously dried in an oven and assembled hot under a dry nitrogen or argon atmosphere.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq.) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of 1-bromo-3-chloro-2,4-difluorobenzene (1.0 eq.) in anhydrous diethyl ether or THF via the dropping funnel.
-
Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or gentle reflux for an additional 1-2 hours to ensure complete reaction.
-
-
Carboxylation:
-
Crush a large excess of dry ice in a separate beaker and cover it with anhydrous diethyl ether.
-
Slowly transfer the prepared Grignard reagent solution via a cannula into the slurry of dry ice with vigorous stirring.
-
Continue stirring until the mixture reaches room temperature.
-
-
Work-up and Purification:
-
Slowly add aqueous hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to extract the acidic product.
-
Acidify the bicarbonate solution with concentrated HCl to precipitate the crude this compound.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure product.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound via the Grignard route.
Caption: Troubleshooting logic for low yield in the Grignard-based synthesis.
References
Technical Support Center: Purification of 3-Chloro-2,4-difluorobenzoic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Chloro-2,4-difluorobenzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to aid in your experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Solution |
| Low Yield of Purified Product | - Incomplete precipitation during recrystallization. - Product loss during transfers and filtration. - The recrystallization solvent is too effective, keeping the product dissolved even at low temperatures.[1] | - Ensure the pH of the aqueous solution is sufficiently acidic (pH 1-2) to fully precipitate the carboxylic acid. - Minimize the number of transfer steps and ensure complete transfer of solids. - Select a different recrystallization solvent or solvent mixture to optimize recovery.[1] |
| Persistent Yellow or Brownish Color in Product | - Residual nitro-containing impurities from the synthesis process. - Trace amounts of colored byproducts. | - Perform a recrystallization step with the addition of a small amount of activated charcoal to adsorb colored impurities. The charcoal can be removed by hot filtration.[2] |
| Product Precipitates as an Oil ("Oiling Out") | - The concentration of the product in the recrystallization solvent is too high. - The solution is being cooled too rapidly. - The boiling point of the solvent may be higher than the melting point of the impure compound. | - Dilute the solution with more of the hot solvent before cooling. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] - Seeding the solution with a small crystal of the pure product can help induce crystallization. |
| Incomplete Removal of Impurities | - The chosen recrystallization solvent does not effectively differentiate between the product and the impurities. - In chromatography, the mobile phase composition is not optimized for separation. | - Experiment with different recrystallization solvents or solvent systems. - For chromatography, adjust the polarity of the mobile phase or try a different column stationary phase. For acidic compounds, adding a small amount of an acid like acetic or formic acid to the mobile phase can improve peak shape and separation.[2] |
| Broad Melting Point Range of Purified Product | - The presence of remaining impurities. | - Repeat the purification step (recrystallization or chromatography). - Ensure the product is thoroughly dried to remove any residual solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
A1: Impurities in this compound typically originate from the synthetic route used. Common impurities may include:
-
Unreacted Starting Materials: Such as 2,4-difluoro-3-chlorobenzoic acid or its precursors.
-
Intermediates from Synthesis: If the synthesis involves steps like nitration, reduction, and diazotization, impurities such as 3-chloro-2,4-difluoro-5-nitrobenzoic acid or 5-amino-3-chloro-2,4-difluorobenzoate may be present.[3]
-
Positional Isomers: Other isomers of chlorodifluorobenzoic acid can be formed as byproducts during synthesis.
-
Related Halogenated Benzoic Acids: Depending on the starting materials and reaction conditions, other halogenated benzoic acids could be present.
Q2: What is the most effective method for purifying this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is a highly effective technique for removing small amounts of impurities from a solid compound. The key is to select a solvent in which the desired compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[4]
-
Acid-Base Extraction can be used to separate the acidic product from neutral or basic impurities. The carboxylic acid is converted to its water-soluble salt with a base, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.
-
Column Chromatography is suitable for separating compounds with different polarities and can be effective for removing impurities that are difficult to separate by recrystallization, such as positional isomers.
Q3: Which solvents are recommended for the recrystallization of this compound?
A3: For aromatic carboxylic acids like this compound, a common and effective approach is to use a mixed solvent system. A good starting point would be a mixture of ethanol (B145695) and water or acetic acid and water.[1] Toluene has also been used for the crystallization of related compounds.[5] The ideal solvent or solvent mixture should be determined experimentally to achieve the best balance between purity and yield.
Q4: How can I monitor the purity of my this compound during the purification process?
A4: Several analytical techniques can be used to assess purity:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to track the removal of specific impurities.[6]
-
Melting Point Analysis: A pure compound will have a sharp melting point range that matches the literature value (174-178 °C).[7] A broad melting point range indicates the presence of impurities.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The optimal solvent system should be determined experimentally.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture) while stirring until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil the solution for a few minutes.
-
Hot Filtration (if charcoal was added): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the activated charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Purification by Column Chromatography
This protocol describes a general method for purifying this compound using silica (B1680970) gel chromatography.
-
Stationary Phase: Prepare a chromatography column with silica gel as the stationary phase, using a suitable non-polar solvent (e.g., hexanes or petroleum ether) as the slurry solvent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A small amount of acetic or formic acid can be added to the mobile phase to improve the peak shape of the acidic compound.
-
Fraction Collection: Collect fractions of the eluent and monitor the composition of each fraction using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
The following table summarizes typical analytical parameters for the purity assessment of substituted benzoic acids.
| Analytical Method | Typical Conditions | Information Obtained |
| HPLC | Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm) Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic or Acetic Acid) Detection: UV at a suitable wavelength (e.g., 210-280 nm) | Quantitative purity, detection and quantification of impurities, separation of isomers. |
| TLC | Stationary Phase: Silica Gel GF254 Mobile Phase: Hexanes/Ethyl Acetate with a few drops of Acetic Acid | Qualitative assessment of purity, monitoring reaction progress and column chromatography fractions. |
| Melting Point | Capillary melting point apparatus | Indication of purity (a sharp range close to the literature value suggests high purity). |
Visualizations
Caption: A typical workflow for the purification of this compound by recrystallization.
Caption: A logical diagram for troubleshooting common issues during the purification process.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US5093529A - Process for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. chemimpex.com [chemimpex.com]
Technical Support Center: Synthesis of 3-Chloro-2,4-difluorobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Chloro-2,4-difluorobenzoic acid. It includes detailed troubleshooting guides, frequently asked questions, experimental protocols, and comparative data to facilitate a smooth and efficient synthesis process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Question | Possible Cause(s) | Troubleshooting Steps |
| Low or no yield of the desired product in Directed Ortho-Metalation. | - Incomplete deprotonation. - Inactive organolithium reagent. - Presence of moisture or other electrophilic impurities. | - Ensure the reaction is carried out under strictly anhydrous conditions using freshly distilled solvents.[1] - Use a freshly titrated and active organolithium reagent (e.g., s-BuLi or n-BuLi). - Optimize the reaction temperature; metalation is often performed at low temperatures (-78 °C).[2][3][4] - Verify the quality of the starting material (1-chloro-2,4-difluorobenzene). |
| Formation of multiple isomers during the reaction. | - Lack of regioselectivity in the metalation or electrophilic trapping step. | - The choice of organolithium reagent and solvent can influence regioselectivity. For instance, s-BuLi/TMEDA is known to favor deprotonation at the position ortho to the carboxylate.[2][3] - Ensure the electrophile is added slowly at a low temperature to control the reaction. |
| Difficulty in purifying the final product. | - Presence of unreacted starting materials. - Formation of byproducts from side reactions. | - Utilize column chromatography with an appropriate solvent system for purification.[5] - Recrystallization from a suitable solvent can also be effective. - Acid-base extraction can be employed to separate the carboxylic acid product from neutral impurities. |
| Inconsistent results when scaling up the reaction. | - Inefficient heat transfer in larger reaction vessels. - Poor mixing. - Difficulty in maintaining anhydrous conditions on a larger scale. | - Use a mechanical stirrer to ensure efficient mixing. - Monitor and control the internal reaction temperature carefully during reagent addition. - Ensure all glassware is thoroughly dried, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Low yield in Grignard-based synthesis. | - Impure magnesium turnings. - Presence of moisture, which quenches the Grignard reagent.[1] - Competing Wurtz coupling reaction.[1] | - Use high-purity, flame-dried magnesium turnings.[1] - Dry all glassware and solvents thoroughly.[1] - A catalytic amount of iodine or 1,2-dibromoethane (B42909) can be used to initiate the Grignard reagent formation.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 1-chloro-2,4-difluorobenzene (B74516) for directed ortho-metalation approaches or appropriately substituted anilines for syntheses involving diazotization reactions.[6][7]
Q2: Which synthetic route is most suitable for large-scale production?
A2: While directed ortho-metalation is a powerful tool for regioselective synthesis, its requirement for cryogenic temperatures and highly reactive organolithium reagents can be challenging to scale up.[2][3][4] Syntheses starting from commercially available precursors that involve less hazardous reagents and milder conditions, if available, might be more amenable to large-scale production.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Organolithium reagents like butyllithium (B86547) are highly pyrophoric and react violently with water. All reactions involving these reagents must be conducted under a dry, inert atmosphere by well-trained personnel.[1] Chlorinated starting materials and intermediates can be hazardous, and appropriate personal protective equipment (PPE) should be worn at all times.
Q4: How can I confirm the identity and purity of the synthesized this compound?
A4: The structure and purity of the final product can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), infrared (IR) spectroscopy, and mass spectrometry (MS).[6] The melting point of the crystalline product is also a good indicator of purity.
Quantitative Data Summary
The following table summarizes typical yields and reaction conditions for the synthesis of substituted benzoic acids, providing a benchmark for experimental outcomes.
| Synthetic Method | Starting Material | Key Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Directed Ortho-Metalation | 2-Methoxybenzoic acid | s-BuLi/TMEDA, then electrophile | -78 | - | Varies | [2][3] |
| Synthesis from Substituted Aniline | 3-amino-2,4,5-trifluorobenzoic acid | NaNO₂, CuCl, HCl | - | 1.5 | - | [8][9] |
| Carboxylation of Grignard Reagent | 3-cyano-2,4-difluorobromobenzene | Mg, CO₂ | -5 to RT | 1.5 | - | [10] |
| Nitration & Subsequent Steps | 2,4-difluoro-3-chlorobenzoic acid | Conc. HNO₃, H₂SO₄ | - | - | 70 (overall) | [6] |
Experimental Protocols
Method 1: Synthesis via Directed Ortho-Metalation
This protocol is a general guideline based on the principles of directed ortho-metalation.[2][3][4][7][11]
Materials:
-
1-Chloro-2,4-difluorobenzene
-
s-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Dry ice (solid CO₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add anhydrous THF to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Add TMEDA to the flask, followed by cooling the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-butyllithium to the stirred solution, maintaining the temperature at -78 °C.
-
Add 1-chloro-2,4-difluorobenzene dropwise to the reaction mixture. Stir the solution at -78 °C for 1-2 hours to ensure complete metalation.
-
In a separate flask, crush a sufficient amount of dry ice. Carefully and portion-wise, add the crushed dry ice to the reaction mixture. A temperature increase will be observed.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by adding aqueous HCl until the solution is acidic.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound via directed ortho-metalation.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
- 1. Technical Difficulties Associated with the Formation of Carbon-11 Labelled Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
- 3. Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 3-Chloro-2,4,5-trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. guidechem.com [guidechem.com]
- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]
Technical Support Center: Stabilizing 3-Chloro-2,4-difluorobenzoic Acid for Long-Term Storage
This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage and stability of 3-Chloro-2,4-difluorobenzoic acid.
Troubleshooting Guide
Users may encounter several issues during the long-term storage of this compound. This section provides a question-and-answer formatted guide to troubleshoot these problems.
Q1: The color of my this compound has changed from white to a yellowish or brownish tint. What could be the cause and how can I resolve it?
A1: Discoloration is a common indicator of chemical degradation. The yellowish or brownish tint could be due to the formation of degradation products resulting from exposure to light, elevated temperatures, or contaminants.
-
Immediate Action: Segregate the discolored material to prevent cross-contamination.
-
Purity Assessment: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) to identify and quantify any impurities.
-
Preventative Measures: Store the compound in an amber glass vial to protect it from light. Ensure the storage area is cool and dark.
Q2: I have observed precipitation or changes in the crystalline structure of the stored compound. What should I do?
A2: Precipitation or changes in crystallinity can suggest moisture absorption or the formation of less soluble degradation products.
-
Immediate Action: Do not use the material in your experiments.
-
Analysis: Use Fourier-Transform Infrared Spectroscopy (FTIR) to check for changes in the chemical structure, particularly the presence of unexpected peaks which might indicate hydration or degradation.
-
Preventative Measures: Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed.
Q3: My experimental results are inconsistent, and I suspect the purity of my this compound has decreased over time. How can I confirm this?
A3: A loss of purity can significantly impact experimental outcomes.
-
Purity Verification: Use a stability-indicating HPLC method to determine the purity of your stored sample. Compare the chromatogram with that of a fresh, high-purity standard.
-
Quantification of Impurities: If impurities are detected, quantify them to assess the extent of degradation. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the structure of volatile degradation products.
-
Root Cause Analysis: Review your storage conditions against the recommended guidelines (cool, dry, dark, and inert atmosphere).
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark place.[1] A well-ventilated area is also recommended.[1] The container should be tightly closed to prevent moisture ingress and contamination.[1]
Q2: What type of container is best for storing this compound?
A2: Amber glass bottles with a tight-fitting cap are ideal for storing this compound to protect it from light. For highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.
Q3: Is this compound sensitive to light?
A3: Yes, like many halogenated aromatic compounds, it can be susceptible to photodegradation.[1] Exposure to UV light can lead to the cleavage of the carbon-halogen bonds and other degradation pathways.
Q4: What are the potential degradation pathways for this compound?
A4: The primary potential degradation pathways for this compound under improper storage conditions are:
-
Photodegradation: Exposure to light, particularly UV radiation, can induce cleavage of the C-Cl or C-F bonds.
-
Thermal Degradation (Decarboxylation): At elevated temperatures, the carboxylic acid group can be lost as carbon dioxide, leading to the formation of 1-chloro-2,4-difluorobenzene.
-
Hydrolysis: Although generally stable, under prolonged exposure to moisture and heat, the chloro substituent may undergo hydrolysis to a hydroxyl group, forming a hydroxy-difluorobenzoic acid derivative.
Q5: What are the incompatible materials to avoid storing with this compound?
A5: Avoid storing it with strong oxidizing agents and strong bases, as these can promote degradation.
Data Presentation
The following table summarizes the potential impact of various storage conditions on the stability of this compound. The degradation rates are illustrative and based on the general chemical stability of related halogenated benzoic acids. Actual rates should be determined empirically.
| Storage Condition | Potential Degradation Pathway(s) | Illustrative Degradation Rate (% per year) | Recommended Mitigation |
| Ambient Temperature (20-25°C), Dark, Dry | Minimal | < 0.1% | Store in a tightly sealed, opaque container in a climate-controlled room. |
| Elevated Temperature (40°C), Dark, Dry | Thermal Decarboxylation | 1-5% | Avoid storage in areas with significant heat fluctuations. |
| Ambient Temperature, Exposed to Light | Photodegradation | 2-10% | Store in amber glass containers or in a dark cabinet. |
| High Humidity (>60% RH) | Hydrolysis (minor) | < 1% | Store in a desiccator or a controlled humidity environment. |
Experimental Protocols
To assess the stability of this compound, the following analytical methods are recommended.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This method is used to separate the active pharmaceutical ingredient (API) from its potential degradation products, thus providing a quantitative measure of its purity.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 210-230 nm).
-
Procedure:
-
Prepare a standard solution of high-purity this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Prepare a sample solution of the stored compound at the same concentration.
-
Inject both solutions into the HPLC system.
-
Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram indicates degradation.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is suitable for identifying volatile degradation products, such as the product of decarboxylation.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection, depending on the expected concentration of impurities.
-
Temperature Program: A temperature gradient from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to separate compounds with different boiling points.
-
Detection: Mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
Procedure:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Inject the sample into the GC-MS system.
-
Identify the components of the mixture by comparing their mass spectra with a spectral library (e.g., NIST).
-
Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis
FTIR is a rapid method to detect major changes in the chemical structure of the compound.
-
Sample Preparation: Prepare a KBr pellet of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Interpretation: Look for changes in the characteristic absorption bands, such as the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the O-H stretch (broad band around 3000 cm⁻¹), and the C-Cl and C-F stretches in the fingerprint region. The appearance of new bands or significant shifts in existing bands can indicate degradation.
Mandatory Visualization
References
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to HPLC Purity Analysis of 3-Chloro-2,4-difluorobenzoic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of key intermediates like 3-Chloro-2,4-difluorobenzoic acid is paramount for the integrity and safety of the final product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this critical compound, supported by detailed experimental protocols and data presentation to aid in selecting the most suitable analytical approach.
This compound is a vital building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring chlorine and fluorine substituents, imparts unique reactivity, making it a valuable intermediate in the development of herbicides, fungicides, and anti-inflammatory drugs.[1] Given its role in these sensitive applications, a robust and reliable analytical method to determine its purity and identify potential impurities is not just a quality control measure, but a critical component of the development process.
The Workhorse of Purity Analysis: Reverse-Phase HPLC
Reverse-phase HPLC (RP-HPLC) stands as the predominant technique for the purity assessment of non-volatile and semi-volatile organic compounds like this compound. The method's strength lies in its ability to separate the main compound from its structurally similar impurities.
A typical RP-HPLC method for a halogenated benzoic acid, which can be adapted for this compound, utilizes a C18 stationary phase and a mobile phase gradient of an aqueous buffer and an organic solvent.[2][3][4][5]
Experimental Workflow for HPLC Purity Analysis
The logical flow of an HPLC purity analysis is crucial for obtaining reliable and reproducible results.
Caption: A typical experimental workflow for the HPLC purity analysis of this compound.
Comparative HPLC Methodologies
While the fundamental principle of RP-HPLC remains the same, variations in mobile phase composition and column chemistry can significantly impact the separation efficiency. Below is a comparison of two plausible HPLC methods for the analysis of this compound, derived from established methods for similar halogenated aromatic acids.[2][3][6][7]
| Parameter | Method A: Acidified Mobile Phase | Method B: Buffered Mobile Phase |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 10 mM Potassium Phosphate (B84403), pH 3.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% B to 95% B in 20 min | 10% B to 90% B in 25 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection | UV at 220 nm | UV at 220 nm |
| Injection Volume | 10 µL | 10 µL |
Method A , utilizing trifluoroacetic acid, is a common starting point for the analysis of acidic compounds, offering good peak shape and reproducibility. Method B , employing a phosphate buffer, provides better control over the mobile phase pH, which can be crucial for separating impurities with pKa values close to that of the main analyte.
Potential Impurities and Separation Strategy
The purity of this compound is influenced by its synthetic route. Potential impurities could include starting materials, intermediates, and by-products from side reactions. For instance, incomplete halogenation or positional isomers are common process-related impurities. A well-developed HPLC method should be able to resolve the main peak from these potential impurities.
Logical Relationship in Method Development
The development of a robust HPLC method is an iterative process.
Caption: The logical progression of HPLC method development for purity analysis.
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard, other techniques can be used for purity assessment, each with its own advantages and limitations.
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High resolution for volatile compounds. | Requires derivatization for non-volatile acids, potential for thermal degradation. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | High efficiency, small sample volume. | Lower sensitivity for some compounds, reproducibility can be challenging. |
| Nuclear Magnetic Resonance (NMR) | Provides structural information and quantitative data. | Absolute quantification without a reference standard (qNMR). | Lower sensitivity compared to HPLC, complex mixtures can be difficult to analyze. |
Detailed Experimental Protocols
Protocol 1: HPLC Method A - Acidified Mobile Phase
-
Instrumentation: A gradient-capable HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1000 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50 v/v).
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Protocol 2: Gas Chromatography (GC) - Alternative Method
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Derivatization: Esterification of the carboxylic acid group (e.g., with diazomethane (B1218177) or by heating with an alcohol in the presence of an acid catalyst) is necessary to increase volatility.
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5).
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final Hold: 5 minutes.
-
-
Injector and Detector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow.
Conclusion
The purity analysis of this compound is critical for ensuring the quality and safety of downstream products. Reverse-phase HPLC offers a robust, reliable, and highly sensitive method for this purpose. The choice between an acidified or buffered mobile phase will depend on the specific impurity profile of the sample. While alternative techniques like GC and CE exist, HPLC remains the most practical and widely used method in a pharmaceutical and agrochemical research and development setting. The provided protocols and comparative data serve as a valuable resource for scientists to establish a suitable and validated analytical method for the quality control of this important chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
A Comparative Guide to the Analytical Quantification of 3-Chloro-2,4-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of 3-Chloro-2,4-difluorobenzoic acid, a key intermediate in pharmaceutical and agrochemical synthesis. The primary focus is on mass spectrometry (MS), with a comparative overview of High-Performance Liquid Chromatography (HPLC) as a viable alternative. This document is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, supported by experimental data from closely related compounds.
Data Presentation: Performance Comparison of Analytical Methods
Table 1: Mass Spectrometry (LC-MS/MS) Performance for Halogenated Aromatic Acids
| Parameter | Typical Performance | Data Source Analogy |
| Linearity Range | 0.05 - 100 µg/L | Haloacetic Acids, Benzoic Acid[1][2] |
| Correlation Coefficient (r²) | > 0.99 | Haloacetic Acids[1] |
| Limit of Detection (LOD) | < 1 µg/L | Haloacetic Acids[1] |
| Limit of Quantitation (LOQ) | 1 µg/L or lower | Haloacetic Acids[1] |
| Accuracy (Recovery %) | 80 - 120% | Haloacetic Acids[1] |
| Precision (RSD %) | < 15% | Benzoic Acid[2] |
Table 2: High-Performance Liquid Chromatography (HPLC) Performance for Halogenated Benzoic Acids
| Parameter | Typical Performance | Data Source Analogy |
| Linearity Range | 0.5 - 100 mg/L | Dichlorobenzoic Acid Isomers |
| Correlation Coefficient (r²) | > 0.999 | Dichlorobenzoic Acid Isomers |
| Limit of Detection (LOD) | ~0.1 mg/L | Dichlorobenzoic Acid Isomers |
| Limit of Quantitation (LOQ) | ~0.3 mg/L | Dichlorobenzoic Acid Isomers |
| Accuracy (Recovery %) | 98 - 102% | Dichlorobenzoic Acid Isomers |
| Precision (RSD %) | < 2% | Dichlorobenzoic Acid Isomers |
Mass Spectrometry of this compound
Mass spectrometry, particularly when coupled with a chromatographic separation technique like liquid chromatography (LC-MS), offers high sensitivity and selectivity for the analysis of this compound.
Predicted Fragmentation Pattern
While an experimental mass spectrum for this compound is not publicly available, its fragmentation pattern under electron ionization (EI) can be predicted based on the known fragmentation of similar molecules, such as 3-Chloro-4-fluorobenzoic acid and general fragmentation rules for aromatic carboxylic acids.[3][4]
The molecular ion peak ([M]⁺) would be expected at m/z 192, corresponding to the molecular weight of the compound (C₇H₃ClF₂O₂).[5] Due to the presence of chlorine, an isotopic peak ([M+2]⁺) at m/z 194 with an intensity of approximately one-third of the molecular ion peak is anticipated.
Key fragmentation pathways are expected to involve:
-
Loss of a hydroxyl radical (-OH): [M - OH]⁺ resulting in a fragment at m/z 175.
-
Loss of a carboxyl group (-COOH): [M - COOH]⁺ leading to a fragment at m/z 147.
-
Decarboxylation followed by loss of a halogen: Subsequent fragmentation of the m/z 147 ion.
Experimental Protocols
Mass Spectrometry (LC-MS/MS) Protocol
The following is a representative protocol for the analysis of halogenated benzoic acids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][6]
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., methanol (B129727), acetonitrile).
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: 30 - 40 °C.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often suitable for carboxylic acids.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Collision Gas: Argon.
-
MRM Transitions: Specific precursor-to-product ion transitions would need to be optimized for this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on established methods for the analysis of halogenated benzoic acids.
Sample Preparation:
As described for the LC-MS/MS protocol.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., methanol, acetonitrile). A common mobile phase could be a mixture of methanol and water (e.g., 60:40 v/v) with an acid additive like phosphoric acid to control the ionization of the analyte.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or slightly elevated (e.g., 30 °C).
-
Detection: UV detector at a wavelength of approximately 230-254 nm.
Mandatory Visualization
Caption: Experimental workflow for the analysis of this compound by LC-MS/MS.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. 3-Chloro-4-fluorobenzoic acid [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | C7H3ClF2O2 | CID 2773532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 3-Chloro-2,4-difluorobenzoic Acid and Other Halogenated Benzoic Acids: A Biological Activity Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of 3-Chloro-2,4-difluorobenzoic acid and other halogenated benzoic acids. While direct quantitative comparative data for this compound is limited in publicly available literature, this document synthesizes existing knowledge on its and other halogenated benzoic acids' herbicidal and antimicrobial properties. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate understanding and future research.
Herbicidal and Auxin-like Activity
Halogenated benzoic acids are a well-established class of synthetic auxins used as herbicides. Their primary mode of action is to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, death in susceptible plants. This compound is recognized as an important intermediate in the synthesis of herbicides and fungicides.[1] The specific substitution pattern of halogens on the benzoic acid ring is a key determinant of herbicidal activity.
Comparative Biological Activity Data
| Compound | Chemical Structure | Biological Activity | Quantitative Data (if available) |
| This compound | C₇H₃ClF₂O₂ | Intermediate in herbicide and fungicide synthesis.[1] Biochemical reagent for life science research.[2] | No specific IC50 or herbicidal efficacy data readily available. |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | C₈H₆Cl₂O₃ | Widely used systemic herbicide for broadleaf weed control.[3][4] Mimics auxin, leading to uncontrolled growth.[5] | LD50 (oral, rat): 639-764 mg/kg.[4][5] |
| Dicamba (3,6-dichloro-2-methoxybenzoic acid) | C₈H₆Cl₂O₃ | Selective systemic herbicide for broadleaf weeds.[6][7] | Can be detected in water samples at concentrations as low as 0.1 mg/L using specific immunoassays.[8] Soil concentrations of 254–432 ng/g have been measured after application.[9] |
| Picloram (4-amino-3,5,6-trichloropicolinic acid) | C₆H₃Cl₃N₂O₂ | Persistent, systemic herbicide for woody plants and broadleaf weeds.[10] | Residues in soil of 0.1 mg/kg can reduce wheat grain yields by 20%.[11] |
Antimicrobial Activity
While the primary focus of research on halogenated benzoic acids has been on their herbicidal properties, some studies have explored their potential as antimicrobial agents. This compound is a key intermediate in the synthesis of antimicrobial 3-quinolinecarboxylic acid drugs.[12] The presence and position of halogen atoms on the aromatic ring can significantly influence the antimicrobial spectrum and potency.
Direct comparative Minimum Inhibitory Concentration (MIC) data for this compound against other halogenated benzoic acids is scarce. The table below provides a general overview of the antimicrobial potential of this class of compounds.
| Compound Class | General Antimicrobial Activity |
| Halogenated Benzoic Acids | The type and position of the halogen substituent influence antimicrobial activity. |
| This compound | Used as a precursor for antimicrobial quinolone drugs.[12] |
Experimental Protocols
Standardized bioassays are crucial for determining and comparing the biological efficacy of these compounds. Below are detailed methodologies for key experiments.
Avena Coleoptile Curvature Test for Auxin Activity
This classic bioassay quantitatively measures the auxin-like activity of a compound by observing the curvature of oat (Avena sativa) coleoptiles.[13][14][15][16][17]
Procedure:
-
Seed Germination: Germinate Avena sativa seeds in complete darkness to obtain etiolated seedlings.
-
Seedling Selection: Select seedlings with straight coleoptiles, approximately 15-30 mm in height.[13]
-
Decapitation: Remove the apical 1 mm of the coleoptile tip.
-
Auxin Diffusion: Place the excised tips on agar (B569324) blocks for several hours to allow the natural auxin to diffuse into the agar.
-
Preparation of Test Blocks: Prepare agar blocks containing known concentrations of the test compound (e.g., this compound) and control compounds.
-
Application: Place a test or control agar block asymmetrically on the cut surface of a decapitated coleoptile.
-
Incubation: Incubate the coleoptiles in the dark for approximately 90 minutes to 4 hours.[14][15]
-
Measurement: Measure the angle of curvature of the coleoptile. The degree of curvature is proportional to the auxin activity of the compound.[16]
Root Growth Inhibition Assay for Herbicidal Activity
This assay assesses the phytotoxicity of a compound by measuring its effect on the root elongation of a model plant species.
Procedure:
-
Seed Sterilization and Germination: Surface-sterilize seeds of a sensitive indicator plant (e.g., cress, lettuce, or Arabidopsis thaliana) and germinate them on a sterile, nutrient-free agar medium.
-
Preparation of Test Solutions: Prepare a series of dilutions of the test compounds in a liquid growth medium.
-
Exposure: Transfer seedlings of uniform size into the wells of a multi-well plate containing the different concentrations of the test compounds. Include a negative control (medium only) and a positive control (a known herbicide).
-
Incubation: Incubate the plates under controlled conditions of light and temperature for a defined period (e.g., 3-7 days).
-
Measurement: Measure the length of the primary root of each seedling.
-
Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the negative control. Determine the IC50 value (the concentration that inhibits root growth by 50%).
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.
Procedure:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium.
-
Compound Dilution: Perform a serial dilution of the test compounds in a multi-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under conditions optimal for the growth of the microorganism.
-
Observation: After incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Signaling Pathways and Experimental Workflows
Visualizing the molecular mechanisms and experimental processes is essential for understanding the action and evaluation of these compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 4. wsdot.wa.gov [wsdot.wa.gov]
- 5. invasive.org [invasive.org]
- 6. fao.org [fao.org]
- 7. Dicamba (Ref: SAN 837H) [sitem.herts.ac.uk]
- 8. On-spot quantitative analysis of Dicamba in field waters using a lateral flow immunochromatographic strip with smartphone imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. sarthaks.com [sarthaks.com]
- 14. The Avena geo-curvature test : A quick and simple bioassay for auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biologydiscussion.com [biologydiscussion.com]
- 16. The Avena curvature is used for bioassay of 1 Ethylene class 9 biology CBSE [vedantu.com]
- 17. Avena curvature test - Dictionary of botany [botanydictionary.org]
A Comparative Crystallographic Guide to 3-Chloro-2,4-difluorobenzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Chloro-2,4-difluorobenzoic acid and its structurally related derivatives. While a definitive crystal structure for this compound is not publicly available, this document leverages crystallographic data from closely related compounds to offer valuable insights into its potential solid-state behavior and intermolecular interactions. The information presented is intended to support research and development efforts in medicinal chemistry and materials science where the precise arrangement of atoms in a molecule is of paramount importance.
Introduction
This compound is a halogenated aromatic carboxylic acid with significant potential as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the unique electronic properties conferred by the chlorine and fluorine substituents, which can influence molecular conformation, intermolecular interactions, and ultimately, the biological activity and material properties of its derivatives. Understanding the three-dimensional structure of this compound through X-ray crystallography is crucial for rational drug design and the engineering of novel crystalline materials.
This guide presents a detailed comparison of the known physicochemical properties of this compound with the comprehensive crystallographic data available for two of its close analogs: 3-Chloro-2,4,5-trifluorobenzoic acid and 2,6-difluorobenzoic acid.
Physicochemical and Crystallographic Data Comparison
The following table summarizes the available data for this compound and its selected derivatives. This allows for a direct comparison of their fundamental properties and crystal structures.
| Property | This compound | 3-Chloro-2,4,5-trifluorobenzoic acid | 2,6-Difluorobenzoic acid |
| Molecular Formula | C₇H₃ClF₂O₂ | C₇H₂ClF₃O₂ | C₇H₄F₂O₂ |
| Molecular Weight | 192.55 g/mol [2] | 210.54 g/mol [3] | 158.10 g/mol |
| Melting Point (°C) | 174 - 178[1] | 112 - 116 | 157 - 161 |
| Crystal System | Not Determined | Monoclinic[3] | Monoclinic |
| Space Group | Not Determined | P2₁/n[3] | P2₁/c |
| Unit Cell Parameters | |||
| a (Å) | Not Determined | 4.4760(9)[3] | 7.675(2) |
| b (Å) | Not Determined | 13.654(3)[3] | 4.938(1) |
| c (Å) | Not Determined | 12.400(3)[3] | 17.202(4) |
| α (°) | Not Determined | 90 | 90 |
| β (°) | Not Determined | 97.16(3)[3] | 97.43(2) |
| γ (°) | Not Determined | 90 | 90 |
| Volume (ų) | Not Determined | 751.9(3)[3] | 645.9(3) |
| Z | Not Determined | 4[3] | 4 |
| Dihedral Angle (Carboxyl vs. Ring) | Not Determined | 6.8(1)°[3][4] | 33.70(14)° |
Experimental Protocols
Synthesis of this compound Derivatives
A practical synthetic route for a derivative, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, starts from 2,4-difluoro-3-chlorobenzoic acid.[5] This multi-step synthesis involves nitration, esterification, reduction of the nitro group, diazotization, and hydrolysis.[5] The structures of the resulting compounds are typically confirmed using infrared spectroscopy, nuclear magnetic resonance spectroscopy, and high-resolution mass spectrometry.[5]
Synthesis Workflow
Caption: General synthetic pathway for a derivative of this compound.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown from saturated solutions by slow evaporation of the solvent. For benzoic acid derivatives, common solvents for recrystallization include water, ethanol, or toluene.[4]
General Recrystallization Protocol for Benzoic Acid Derivatives:
-
Dissolve the crude solid in a minimum amount of a suitable solvent at its boiling point.
-
If colored impurities are present, add a small amount of activated charcoal and heat briefly.
-
Hot-filter the solution to remove insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals thoroughly before analysis.
Crystallization Workflow
Caption: A typical workflow for obtaining single crystals for X-ray diffraction.
X-ray Data Collection and Structure Refinement
Data for single-crystal X-ray diffraction is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The crystal is mounted and maintained at a constant temperature, often 293 K.[3] The collected diffraction data is then processed, and the structure is solved and refined using specialized software packages.
Comparative Structural Analysis
Although the crystal structure of this compound is unknown, we can infer some of its likely structural features by examining its close relatives.
3-Chloro-2,4,5-trifluorobenzoic acid: In this molecule, the carboxylic acid group is nearly coplanar with the benzene (B151609) ring, with a small dihedral angle of 6.8(1)°.[3][4] The molecules form centrosymmetric dimers in the crystal lattice through classic O-H···O hydrogen bonds between the carboxylic acid groups.[3][4] These dimers are then arranged into sheets.[3]
2,6-Difluorobenzoic acid: In contrast, the carboxylic acid group in 2,6-difluorobenzoic acid is significantly twisted out of the plane of the benzene ring, with a dihedral angle of 33.70(14)°. This is likely due to the steric hindrance from the two ortho-fluorine atoms. Similar to the other derivative, it also forms inversion dimers via O-H···O hydrogen bonds.
Predicted Structure for this compound: Based on these comparisons, it is probable that this compound would also form centrosymmetric dimers through hydrogen bonding of the carboxylic acid groups. The degree of twisting of the carboxylic acid group relative to the benzene ring would be influenced by the interplay of electronic effects from the halogen substituents and potential intramolecular hydrogen bonding.
Intermolecular Interactions
Caption: Predicted primary intermolecular interactions for this compound.
Conclusion
This comparative guide highlights the importance of X-ray crystallography in understanding the solid-state structures of substituted benzoic acids. While the crystal structure of this compound remains to be determined, the analysis of its close analogs provides a strong foundation for predicting its molecular conformation and packing. The experimental protocols outlined here offer a starting point for researchers aiming to synthesize and crystallize this and related compounds for further structural and functional studies. The determination of the crystal structure of this compound would be a valuable addition to the field, enabling more precise structure-activity relationship studies and the design of new materials.
References
Comparative Guide: 3-Chloro-2,4-difluorobenzoic Acid in Pharmaceutical and Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Chloro-2,4-difluorobenzoic acid and its structural alternatives as key intermediates in the synthesis of pharmaceuticals and agrochemicals. The information presented is compiled from various sources to offer a comprehensive overview for research and development.
Introduction to this compound
This compound is a versatile synthetic building block widely utilized in the chemical industry. Its halogenated phenyl structure is a key component in the synthesis of various biologically active molecules. It serves as a crucial intermediate in the production of a range of compounds, from anti-inflammatory and antimicrobial drugs to potent herbicides. The chlorine and fluorine substituents on the benzoic acid core significantly influence the physicochemical properties and biological activity of the resulting derivatives.
Certificate of Analysis: Typical Specifications
A Certificate of Analysis (CoA) for this compound typically includes the following specifications:
| Parameter | Specification |
| CAS Number | 154257-75-7 |
| Molecular Formula | C₇H₃ClF₂O₂ |
| Molecular Weight | 192.55 g/mol |
| Appearance | White to light yellow crystalline powder |
| Purity (by HPLC) | ≥98% |
| Melting Point | 174-178 °C |
| Solubility | Soluble in various organic solvents |
Comparison with Alternative Halogenated Benzoic Acids
Several other halogenated benzoic acid derivatives are employed in similar synthetic applications. The choice of intermediate can significantly impact reaction yields, impurity profiles, and the biological efficacy of the final product. Below is a comparison of this compound with some common alternatives.
| Compound | Structure | Key Applications |
| This compound | Antimicrobial (Quinolones), Anti-inflammatory agents, Herbicides. | |
| 3-Chloro-2-fluorobenzoic acid | Active pharmaceutical ingredients (APIs), including Aurora A kinase inhibitors. | |
| 2,4-Dichloro-3,5-difluorobenzoic acid | Intermediates for quinolone-3-carboxylic acids (antibacterials). | |
| 4-Chloro-2,5-difluorobenzoic acid | Synthesis of various organic compounds. | |
| 5-Chloro-2,3,4-trifluorobenzoic acid | Key intermediate for preparing quinolone-3-carboxylic acid derivatives. |
Experimental Data and Protocols
While direct head-to-head comparative studies are limited in publicly available literature, this section presents representative synthetic protocols for preparing key derivatives from this compound and its alternatives.
Synthesis of Quinolone Antimicrobials
Quinolonecarboxylic acids are a major class of antimicrobials. The synthesis often involves the reaction of a halogenated benzoic acid derivative with a suitable amine.
Experimental Workflow for Quinolone Synthesis
Caption: A generalized workflow for the synthesis and evaluation of quinolone antimicrobials.
Protocol 1: Synthesis of a Quinolone Precursor from 2,4-Difluoro-3-chlorobenzoic Acid
This protocol describes the initial steps in synthesizing a key intermediate for quinolone antibiotics.[1]
-
Nitration: 2,4-Difluoro-3-chlorobenzoic acid is treated with a mixture of concentrated nitric acid and sulfuric acid to yield 2,4-difluoro-3-chloro-5-nitrobenzoic acid.
-
Reduction: The nitro group is then selectively reduced to an amino group using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This yields 2-amino-4-fluoro-3-chloro-5-benzoic acid.
-
Diazotization and Chlorination: The resulting amino-benzoic acid derivative undergoes diazotization followed by a Sandmeyer reaction with cuprous chloride (CuCl) to introduce a second chlorine atom, yielding 2,4-dichloro-3,5-difluorobenzoic acid.
Note: Yields for each step can vary depending on reaction conditions but are generally reported to be good to excellent.[1]
Synthesis of Anti-inflammatory Agents
Halogenated benzoic acids are precursors to various anti-inflammatory compounds, often targeting pathways like the NF-κB signaling cascade.
Protocol 2: General Synthesis of N-acyl-α-amino Acid Derivatives
This protocol outlines the synthesis of N-acyl-α-amino acids, which can exhibit anti-inflammatory properties.[2]
-
Acid Chloride Formation: The starting carboxylic acid (e.g., a substituted 4-[(4-chlorophenyl)sulfonyl]benzoic acid) is reacted with thionyl chloride to produce the corresponding acid chloride.[2]
-
N-acylation: The crude acid chloride is then used to acylate an amino acid (e.g., valine) to yield the N-acyl-α-amino acid. This reaction is typically performed in the presence of a base.[2]
-
Cyclodehydration (Optional): The resulting N-acyl-α-amino acid can be further converted to an oxazolone (B7731731) derivative through cyclodehydration with a reagent like ethyl chloroformate.[2]
Comparative Biological Activity
| Compound Class | Target | Reported IC₅₀ Values |
| 3-Amide benzoic acid derivatives | P2Y₁₄ Receptor Antagonist | 1.77 nM (for the most potent compound)[3] |
| Substituted benzofuran (B130515) derivatives | 5-Lipoxygenase (5-LOX) | < 1 µM (0.9 µM for compound 4g)[4] |
| Substituted benzofuran derivatives | Soluble epoxide hydrolase (sEH) | ≤ 1 µM (0.7 µM for compound 4k)[4] |
| 2,6-bisbenzylidenecyclohexanone derivatives | Nitric Oxide (NO) Inhibition | 4.9 µM to >100 µM[5] |
| 5-acetamido-2-hydroxy benzoic acid derivatives | Acetic acid-induced writhing (analgesic) | ED₅₀ of 4.95 mg/kg[6] |
Signaling Pathway: NF-κB Inhibition
Many anti-inflammatory compounds derived from halogenated benzoic acids are thought to exert their effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.
Conclusion
This compound and its structural analogs are indispensable tools in the development of novel pharmaceuticals and agrochemicals. The selection of a specific halogenated benzoic acid intermediate is a critical decision that can influence the synthetic efficiency and the biological profile of the target molecules. While this guide provides an overview of available data, researchers are encouraged to perform direct comparative studies to identify the optimal building block for their specific application. The provided experimental frameworks and biological data serve as a foundation for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]
- 3. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions [mdpi.com]
A Comparative Analysis for Drug Discovery: 3-Chloro-2,4-difluorobenzoic Acid vs. 2,4-dichloro-3-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical determinant of success. Halogenated benzoic acids, in particular, serve as versatile scaffolds for the synthesis of a myriad of bioactive molecules. This guide provides an objective comparison of two such structural isomers: 3-Chloro-2,4-difluorobenzoic acid and 2,4-dichloro-3-fluorobenzoic acid. By examining their physicochemical properties, synthetic routes, and potential applications, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of a starting material is paramount for predicting its behavior in a reaction, its solubility, and its potential influence on the properties of the final compound. The table below summarizes the key physicochemical data for this compound and 2,4-dichloro-3-fluorobenzoic acid.
| Property | This compound | 2,4-dichloro-3-fluorobenzoic acid |
| CAS Number | 154257-75-7[1][2][3][4][5] | 915145-05-0[6][7] |
| Molecular Formula | C₇H₃ClF₂O₂[1][2][4][5] | C₇H₃Cl₂FO₂[6] |
| Molecular Weight | 192.55 g/mol [1][2][3][4][5] | 209.00 g/mol [6] |
| Melting Point | 174-178 °C[1] | Not available |
| Appearance | White to light yellow to dark green powder to crystal[1] | Not available |
| Predicted Density | 1.573±0.06 g/cm³[4] | Not available |
| Predicted Boiling Point | 276.7±35.0 °C[4] | Not available |
| Predicted Flash Point | 121.1±25.9 °C[4] | Not available |
| Topological Polar Surface Area | 37.3 Ų[2] | 37.3 Ų[6] |
| XLogP3 | 2.3[4] | 2.8[6] |
Synthesis and Reactivity Profile
Both compounds are valuable intermediates in organic synthesis, with their reactivity being largely dictated by the nature and position of the halogen substituents.
Synthesis of this compound
A practical synthetic route to a derivative of this compound, namely 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, has been reported starting from 2,4-difluoro-3-chlorobenzoic acid. This multi-step process highlights the utility of this class of compounds in further functionalization.
Experimental Protocol: Synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid [8]
-
Nitration: 2,4-difluoro-3-chlorobenzoic acid is treated with a nitrating agent to introduce a nitro group onto the aromatic ring.
-
Esterification: The carboxylic acid is then esterified, for example, by reaction with an alcohol in the presence of an acid catalyst.
-
Reduction: The nitro group is subsequently reduced to an amino group, typically through catalytic hydrogenation.
-
Diazotization: The resulting aniline (B41778) derivative is treated with a source of nitrous acid to form a diazonium salt.
-
Hydrolysis: The diazonium salt is then hydrolyzed to yield the final 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
This sequence of reactions demonstrates the chemical tractability of the halogenated benzoic acid core, allowing for the introduction of various functional groups at specific positions.
Synthesis of 2,4-dichloro-3-fluorobenzoic acid
While a specific, detailed experimental protocol for the synthesis of 2,4-dichloro-3-fluorobenzoic acid was not found in the immediate search results, general methods for the synthesis of polychlorinated and fluorinated benzoic acids often involve halogenation of a suitable precursor, followed by oxidation of a side chain or carboxylation of an organometallic intermediate. For instance, a related compound, 2,4-dichloro-3,5-difluorobenzoic acid, is synthesized from 4-chloro-3,5-difluorobenzonitrile (B168964) through a sequence of nitration, reduction, diazotization, and chlorination.[9]
Comparative Reactivity
The electronic effects of the halogen substituents play a significant role in the reactivity of the aromatic ring and the acidity of the carboxylic acid. Both fluorine and chlorine are electron-withdrawing through induction (-I effect), which increases the acidity of the benzoic acid compared to the unsubstituted parent compound. However, fluorine is more electronegative than chlorine. In electrophilic aromatic substitution reactions, the halogen atoms are deactivating but ortho-, para-directing. The specific substitution pattern on each isomer will influence the regioselectivity of further reactions. The greater steric hindrance around the carboxylic acid group in 2,4-dichloro-3-fluorobenzoic acid, due to the presence of two ortho substituents (chlorine and fluorine), may influence its reactivity in reactions involving the carboxyl group, such as esterification or amide bond formation.
Applications in Drug Discovery and Agrochemicals
Both this compound and 2,4-dichloro-3-fluorobenzoic acid are primarily utilized as intermediates in the synthesis of more complex molecules with biological activity.
This compound is a key intermediate in the preparation of antimicrobial 3-quinolinecarboxylic acid drugs.[8] Quinolone antibiotics are a major class of antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[10][11][12][13] The specific substitution pattern of the benzoic acid precursor can significantly impact the potency and spectrum of activity of the final quinolone drug. Beyond its role in pharmaceuticals, this compound also serves as an intermediate in the synthesis of herbicides and fungicides.[1]
2,4-dichloro-3-fluorobenzoic acid and its derivatives are also important in the development of pharmaceuticals and agrochemicals. For example, the related 2,4-dichloro-5-fluorobenzoic acid is a building block for anti-inflammatory drugs and herbicides. While specific drugs derived directly from 2,4-dichloro-3-fluorobenzoic acid are not as prominently documented in the search results, its structural motifs are found in various bioactive compounds, suggesting its potential as a versatile synthetic intermediate.
Mechanism of Action: Quinolone Antibiotics
Given the established role of this compound as a precursor to quinolone antibiotics, a deeper understanding of their mechanism of action is crucial for drug development professionals. The following diagram illustrates the key steps in the inhibition of bacterial DNA replication by quinolones.
Caption: Quinolone antibiotics inhibit bacterial DNA gyrase and topoisomerase IV, leading to the accumulation of double-strand DNA breaks and subsequent cell death.
Conclusion
Both this compound and 2,4-dichloro-3-fluorobenzoic acid are valuable halogenated building blocks for the synthesis of bioactive compounds. The choice between these two isomers will depend on the specific synthetic strategy and the desired properties of the target molecule.
-
This compound has a well-documented application as a precursor to quinolone antibiotics, making it a compound of high interest for antibacterial drug discovery. Its lower lipophilicity compared to its dichloro counterpart might be advantageous in certain pharmacokinetic profiles.
-
2,4-dichloro-3-fluorobenzoic acid , with its higher molecular weight and predicted lipophilicity, offers a different set of physicochemical properties that can be exploited in drug design. The increased steric hindrance around the carboxylic acid may require more tailored reaction conditions but also offers a tool for modulating molecular conformation and interaction with biological targets.
Ultimately, the selection of either of these benzoic acid derivatives will be guided by the specific research goals. This guide provides a foundational comparison to aid in this critical decision-making process. Further experimental investigation into the direct comparison of their reactivity and the biological activities of their derivatives is warranted to fully elucidate their respective advantages in drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H3ClF2O2 | CID 2773532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. echemi.com [echemi.com]
- 5. scbt.com [scbt.com]
- 6. 2,4-Dichloro-3-fluorobenzoic acid | C7H3Cl2FO2 | CID 16091238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-Dichloro-3-fluorobenzoic acid | 915145-05-0 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 11. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectral Properties of 3-Chloro-2,4-difluorobenzoic Acid and Its Isomeric Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectral characteristics of 3-Chloro-2,4-difluorobenzoic acid and its key alternatives. Understanding the unique spectral fingerprint of these compounds is crucial for their unambiguous identification, characterization, and application in pharmaceutical and chemical research. This document presents a compilation of available spectral data from various sources, detailed experimental protocols for common spectroscopic techniques, and a visual workflow for spectral analysis.
Spectroscopic Data Comparison
The following tables summarize the key spectral data for this compound and three of its structural isomers and related compounds: 3-Chloro-4-fluorobenzoic acid, 4-Chloro-2,5-difluorobenzoic acid, and 2,4-difluorobenzoic acid. This comparative data is essential for distinguishing between these closely related molecules.
Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons (ppm) | Carboxylic Acid Proton (ppm) |
| This compound | Data not available in searched literature. | Data not available in searched literature. |
| 3-Chloro-4-fluorobenzoic acid | ~8.34 (m), 8.07 (m), 7.23 (m)[1] | Data not available in searched literature. |
| 4-Chloro-2,5-difluorobenzoic acid | Data not available in searched literature. | Data not available in searched literature. |
| 2,4-difluorobenzoic acid | Data not available in searched literature. | Data not available in searched literature. |
Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Compound | Carboxylic Carbon (ppm) | Aromatic Carbons (ppm) |
| This compound | Data not available in searched literature. | Data not available in searched literature. |
| 3-Chloro-4-fluorobenzoic acid | ~170.2 | ~162.7 (d, J = 256.2 Hz), 136.1 (d, J = 1.7 Hz), 131.5 (d, J = 8.8 Hz), 126.7 (d, J = 3.5 Hz), 116.7 (d, J = 23.1 Hz), 109.5 (d, J = 21.8 Hz)[1] |
| 4-Chloro-2,5-difluorobenzoic acid | Data not available in searched literature. | Data not available in searched literature. |
| 2,4-difluorobenzoic acid | Data not available in searched literature. | Data not available in searched literature. |
Table 3: Infrared (IR) Spectroscopy Data (Significant Absorption Bands in cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | C-F Stretch | C-Cl Stretch |
| This compound | Broad, ~2500-3300 | ~1700 | Strong, ~1100-1300 | ~700-800 |
| 3-Chloro-4-fluorobenzoic acid | Broad, ~2500-3300 | ~1680 | Strong, ~1100-1300 | ~700-800 |
| 4-Chloro-2,5-difluorobenzoic acid | Broad, ~2500-3300 | ~1700 | Strong, ~1100-1300 | ~700-800 |
| 2,4-difluorobenzoic acid | Broad, ~2500-3300 | ~1690 | Strong, ~1100-1300 | - |
Note: The IR data presented is based on general characteristic absorption regions for the functional groups present. Precise peak positions can vary based on the specific molecular environment and sample preparation.
Table 4: Mass Spectrometry (MS) Data (Key m/z values)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 192/194 (isotope pattern) | 175/177 ([M-OH]⁺), 147/149 ([M-COOH]⁺) |
| 3-Chloro-4-fluorobenzoic acid | 174/176 (isotope pattern) | 157/159 ([M-OH]⁺), 129/131 ([M-COOH]⁺) |
| 4-Chloro-2,5-difluorobenzoic acid | 192/194 (isotope pattern) | 175/177 ([M-OH]⁺), 147/149 ([M-COOH]⁺) |
| 2,4-difluorobenzoic acid | 158 | 141 ([M-OH]⁺), 113 ([M-COOH]⁺) |
Note: The presence of chlorine results in a characteristic M+2 isotope peak with an intensity of approximately one-third of the M+ peak.
Experimental Protocols
The following are generalized protocols for the key spectroscopic techniques used to characterize the compounds discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H or ¹³C). Standard acquisition parameters, including the number of scans, relaxation delay, and pulse width, are set.
-
Data Acquisition: The NMR spectrum is acquired. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to the spectrum.
-
Data Analysis: The chemical shifts (δ), signal integrations, and coupling patterns (for ¹H NMR) are analyzed to elucidate the molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal. A pressure arm is applied to ensure good contact between the sample and the crystal. This is a common and straightforward method for solid samples.
-
Sample Preparation (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Sample Spectrum: The prepared sample (ATR or KBr pellet) is placed in the infrared beam path, and the sample spectrum is recorded.
-
Data Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands in the spectrum are correlated with the vibrational modes of the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or by coupling the mass spectrometer to a gas chromatograph (GC-MS). For less volatile compounds, techniques like electrospray ionization (ESI) coupled with liquid chromatography (LC-MS) are used.
-
Ionization: The sample molecules are ionized in the ion source. Common ionization techniques include Electron Ionization (EI), which is a hard ionization technique that causes extensive fragmentation, and softer ionization techniques like ESI or Chemical Ionization (CI) that often preserve the molecular ion.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak and to identify structural fragments from the fragmentation pattern. The isotopic distribution, particularly for chlorine-containing compounds, provides additional confirmation of the elemental composition.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
A Comparative Guide to Validated Analytical Methods for the Quantification of 3-Chloro-2,4-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantitative determination of 3-Chloro-2,4-difluorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of directly published validated methods for this specific analyte, this document outlines proposed methodologies based on established and validated techniques for structurally similar halogenated benzoic acids. The information herein is intended to serve as a robust starting point for method development and validation in a research or quality control setting.
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method's suitability is evaluated based on typical performance characteristics such as sensitivity, specificity, and throughput.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the anticipated performance of HPLC, GC-MS, and LC-MS/MS for the analysis of this compound, based on data from analogous compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity with UV detection. | Separation of volatile/derivatized compounds based on boiling point and mass-to-charge ratio. | Separation by polarity followed by highly selective and sensitive mass detection. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Derivatization is likely required to increase volatility. | Simple dissolution, may require filtration. |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Precision (%RSD) | < 2% | < 5% | < 2% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range (with derivatization) | sub-pg/mL to pg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range (with derivatization) | pg/mL range |
| Specificity | Good, but potential for interference from co-eluting impurities. | High, mass spectral data provides confirmation. | Excellent, highly specific due to MRM transitions. |
| Throughput | High | Moderate (due to derivatization and longer run times) | High |
Experimental Protocols
Detailed methodologies for the proposed analytical techniques are provided below. These protocols are based on methods validated for similar compounds and should be optimized and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This proposed method is adapted from a validated RP-HPLC method for 2,4,6-Trifluorobenzoic acid.[1]
-
Instrumentation: Agilent 1260/Infinity-II HPLC system or equivalent, equipped with a UV-visible detector.
-
Column: Zorbax SB-Aq, 5 µm, 4.6 x 250 mm, or equivalent C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-35 min: Gradient to 50% A, 50% B
-
35-45 min: Gradient to 10% A, 90% B
-
45-55 min: Hold at 10% A, 90% B
-
55-60 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase starting condition (95:5 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Validation Parameters: As per ICH guidelines, validation should include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
This proposed method is based on the analysis of chlorobenzoic acid isomers, which typically requires derivatization to improve volatility.
-
Instrumentation: Agilent 7890B GC system coupled to a 5977B MS detector or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
-
Derivatization (Methylation):
-
To 1 mg of this compound in a vial, add 1 mL of methanol.
-
Add 200 µL of trimethylsilyldiazomethane (B103560) (TMS-diazomethane) solution dropwise.
-
Cap the vial and let it stand at room temperature for 30 minutes.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane (B92381) for GC-MS analysis.
-
-
Sample Preparation: Prepare a stock solution of the derivatized analyte and perform serial dilutions for calibration standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This proposed method is based on the analysis of polar pesticides, including dichlorobenzoic acid, in water samples.[3]
-
Instrumentation: Shimadzu LCMS-8060NX Triple Quadrupole LC-MS/MS system or equivalent.
-
Column: C18 reversed-phase column suitable for polar compounds (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: Optimized for the separation of the target analyte from potential impurities. A typical starting point would be a fast gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: To be determined by infusing a standard solution of this compound. The precursor ion would be [M-H]⁻.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration within the calibration range. Filtration using a 0.22 µm filter is recommended.
Mandatory Visualization
The following diagrams illustrate the general workflow for analytical method validation and the specific workflow for a proposed HPLC method.
Caption: General workflow for analytical method validation.
Caption: Workflow for the proposed HPLC quantification.
References
Safety Operating Guide
Personal protective equipment for handling 3-Chloro-2,4-difluorobenzoic acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Chloro-2,4-difluorobenzoic acid (CAS RN: 154257-75-7) in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive solid that can cause significant harm upon contact. The primary hazards include skin irritation, serious eye damage, and potential respiratory irritation.[1][2][3] Therefore, a stringent PPE protocol is mandatory.
1.1. Recommended Personal Protective Equipment
A multi-layered approach to PPE is essential to prevent exposure. The following table summarizes the required equipment.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles | Must be chemical splash goggles. A face shield should be worn over the goggles if there is a significant risk of splashing.[4][5] |
| Hand Protection | Chemical-Resistant Gloves | Due to the halogenated aromatic nature of the compound, standard nitrile gloves may offer only limited splash protection.[6][7] Thicker nitrile (e.g., 8 mil) or neoprene gloves are recommended. Always inspect gloves for integrity before use and replace them immediately if contaminated.[8] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is required. For tasks with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[4] |
| Respiratory Protection | Respirator | All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood to avoid inhalation of airborne particles.[8] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is required. |
| Foot Protection | Closed-toe Shoes | Shoes must be made of a non-porous material and cover the entire foot. |
1.2. Glove Selection Considerations
| Glove Material | General Resistance to Halogenated/Aromatic Compounds | Recommendations for Handling this compound |
| Nitrile | Poor to Fair[6][7] | Suitable for incidental contact or splash protection only. Use a minimum thickness of 5 mil and change gloves immediately upon contact.[7] |
| Neoprene | Good | Recommended for extended handling. Offers good resistance to acids and certain hydrocarbons.[10][11] |
| Butyl Rubber | Good to Excellent | Offers excellent resistance to a wide range of corrosive chemicals, but may have lower dexterity.[12] |
| Viton™ | Excellent | High resistance to aromatic and halogenated compounds, but is a more expensive option.[11] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is critical to safe handling. The following diagram and steps outline the process from preparation to post-handling cleanup.
Caption: Workflow for handling this compound.
2.1. Pre-Handling Protocol
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Don Appropriate PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare the Work Area: Ensure that a certified chemical fume hood is operational.[8] The work surface should be clean and uncluttered.
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and spill kit.
2.2. Handling Protocol
-
Weighing the Compound:
-
Perform all weighing operations within the chemical fume hood to contain any dust.
-
Use a disposable weighing boat to prevent contamination of the balance.
-
Handle the container with care to avoid generating airborne dust.
-
-
Transfer and Use:
-
When transferring the solid, use a spatula and avoid dropping the material.
-
If making a solution, slowly add the this compound to the solvent to prevent splashing.
-
Keep the container of the solid chemical tightly sealed when not in use.
-
2.3. Post-Handling Protocol
-
Decontamination: Clean and decontaminate all work surfaces and equipment after use.[5]
-
Waste Segregation: Immediately place any contaminated disposable items (e.g., weighing boats, gloves) into a designated hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance. This compound is a halogenated organic compound and must be treated as hazardous waste.
3.1. Waste Segregation and Collection
| Waste Type | Collection Container | Disposal Procedure |
| Solid Waste | Labeled, sealed container for "Halogenated Organic Solids" | Collect all contaminated solid materials (e.g., unused chemical, contaminated weighing paper, gloves, and spill cleanup materials). The container must be kept closed when not in use. |
| Liquid Waste | Labeled, sealed container for "Halogenated Organic Liquids" | Any solutions containing this compound should be collected in a separate, compatible waste container. Do not mix with non-halogenated waste streams.[13][14][15] |
| Empty Containers | Original container | The original, empty container should be triple-rinsed with a suitable solvent, the rinsate collected as halogenated liquid waste, and the container disposed of according to institutional guidelines. |
3.2. Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Ensure you are wearing the appropriate PPE before attempting to clean the spill.
-
Contain the Spill: For a solid spill, carefully sweep up the material to avoid generating dust. Use absorbent pads for liquid spills.
-
Collect Waste: Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and decontaminating solution.
-
Report: Report the spill to the laboratory supervisor and the institutional environmental health and safety office.
For large spills, evacuate the area and contact your institution's emergency response team.
References
- 1. umdearborn.edu [umdearborn.edu]
- 2. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 3. scribd.com [scribd.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. research.wayne.edu [research.wayne.edu]
- 6. gloves.com [gloves.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. eng.uwo.ca [eng.uwo.ca]
- 9. fac.uncg.edu [fac.uncg.edu]
- 10. safetyware.com [safetyware.com]
- 11. dess.uccs.edu [dess.uccs.edu]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. bucknell.edu [bucknell.edu]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
